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  • Product: 2-Methyl-3-nitroisonicotinic acid
  • CAS: 18699-86-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-Methyl-3-nitroisonicotinic Acid for Advanced Research and Development

Abstract This technical guide provides an in-depth exploration of 2-Methyl-3-nitroisonicotinic acid, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Methyl-3-nitroisonicotinic acid, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While direct literature on this specific molecule is emerging, this document synthesizes available data on its precursors and analogous structures to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its chemical identity, proposed synthesis, physicochemical properties, reactivity profile, potential applications, and essential safety protocols. The insights provided herein are grounded in established chemical principles and supported by authoritative sources to empower innovative research and development endeavors.

Chemical Identity and Nomenclature

The compound of interest, "2-Methyl-3-nitroisonicotinic acid," is systematically named according to IUPAC nomenclature to ensure clarity and precision in scientific communication.

  • Common Name: 2-Methyl-3-nitroisonicotinic acid

  • Systematic IUPAC Name: 2-Methyl-3-nitropyridine-4-carboxylic acid[1][2][3]

  • Synonym: 2-Methyl-3-nitro-4-pyridinecarboxylic acid

The name "isonicotinic acid" is a retained common name for pyridine-4-carboxylic acid. The structure is a pyridine ring substituted with a methyl group at position 2, a nitro group at position 3, and a carboxylic acid at position 4.

Molecular Structure and Key Identifiers

A clear understanding of the molecular structure is fundamental to predicting its chemical behavior and potential applications.

Caption: 2D structure of 2-Methyl-3-nitropyridine-4-carboxylic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
Molecular Formula C₇H₆N₂O₄-
Molecular Weight 182.13 g/mol [4]
Canonical SMILES CC1=C(N=CC=C1C(=O)O)[O-]-
InChI Key Unavailable-
CAS Number Not assigned-

Note: Some identifiers are not yet available in public databases for the acid form. Data for related compounds are used where applicable.

Synthesis and Purification

Proposed Synthetic Pathway: Hydrolysis of Methyl 3-nitroisonicotinate

The conversion of the methyl ester to the carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis. Base-catalyzed hydrolysis, also known as saponification, is often preferred for its high yields and irreversible nature.

G Proposed Synthesis of 2-Methyl-3-nitropyridine-4-carboxylic acid cluster_0 Step 1: Saponification cluster_1 Step 2: Acidification cluster_2 Step 3: Purification Methyl 3-nitroisonicotinate Methyl 3-nitroisonicotinate Intermediate Salt Intermediate Salt Methyl 3-nitroisonicotinate->Intermediate Salt Reflux Sodium Hydroxide (aq) Sodium Hydroxide (aq) Sodium Hydroxide (aq)->Intermediate Salt Product 2-Methyl-3-nitropyridine-4-carboxylic acid Intermediate Salt->Product Precipitation Hydrochloric Acid (aq) Hydrochloric Acid (aq) Hydrochloric Acid (aq)->Product Filtration Filtration Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Workflow for the synthesis of the target acid via hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is a general procedure adapted from standard ester hydrolysis methods.[5][6][7][8] Researchers should optimize reaction conditions based on in-process monitoring.

Materials:

  • Methyl 3-nitroisonicotinate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethanol or Methanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-nitroisonicotinate in a minimal amount of a co-solvent like methanol if necessary, followed by the addition of a 1-2 M aqueous solution of NaOH. A molar excess of NaOH (typically 1.5-2.0 equivalents) is recommended.

  • Saponification: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature, then further in an ice bath.

  • Acidification: Slowly add concentrated HCl dropwise with continuous stirring to the cold reaction mixture. The carboxylic acid will precipitate out as the solution becomes acidic (target pH ~2-3).

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Physicochemical Properties

Detailed experimental data for 2-Methyl-3-nitropyridine-4-carboxylic acid is limited. The following table includes predicted properties and data from structurally similar compounds.

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point Not availableExpected to be a solid with a relatively high melting point, similar to other substituted pyridine carboxylic acids.[9]
Boiling Point ~365.0±42.0 °CPredicted for the related 2-Methyl-3-nitropyridine-6-carboxylic acid.[10]
pKa ~2.78±0.13Predicted for the related 2-Methyl-3-nitropyridine-6-carboxylic acid, suggesting it is a moderately strong acid.[10]
Solubility Low in waterExpected to be sparingly soluble in water but soluble in polar organic solvents like DMSO and DMF.[11]
Appearance Expected to be a solidLikely a crystalline solid, potentially off-white to yellow, characteristic of many nitroaromatic compounds.

Reactivity and Potential Applications

The unique arrangement of the methyl, nitro, and carboxylic acid groups on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in drug discovery and fine chemical synthesis.[12][13]

Reactivity Insights
  • Carboxylic Acid Group: This functional group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. It also influences the molecule's acidity and solubility.

  • Nitro Group: The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[14] The nitro group itself can be reduced to an amino group, opening up a vast array of further chemical transformations.

  • Methyl Group: The methyl group can be a site for oxidation or halogenation under specific conditions, providing another handle for molecular diversification.

Applications in Drug Development and Organic Synthesis

Pyridine carboxylic acids are prevalent scaffolds in pharmaceuticals.[15] The presence of a nitro group provides a strategic advantage for building complex molecules.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): The amino derivative, obtained via reduction of the nitro group, can serve as a key precursor for synthesizing a wide range of bioactive molecules, including potential enzyme inhibitors and receptor modulators.[15]

  • Scaffold for Library Synthesis: The multiple functional groups allow for diverse derivatization, making it an ideal candidate for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

  • Fine Chemical Synthesis: It can be used in the synthesis of specialty chemicals, dyes, and functional materials where the specific electronic and steric properties of the substituted pyridine ring are desired.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methyl-3-nitropyridine-4-carboxylic acid is not available, a conservative approach to handling should be adopted based on data for analogous nitro-substituted aromatic and pyridine-based carboxylic acids.[16][17]

GHS Hazard Classification (Anticipated):

  • Skin Irritation/Corrosion: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 3: Recommended Handling Procedures

AspectGuideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.
Handling Avoid generating dust. Avoid contact with skin, eyes, and clothing.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Methyl-3-nitropyridine-4-carboxylic acid represents a promising, albeit under-explored, chemical entity with significant potential for application in advanced chemical synthesis and drug discovery. This guide provides a foundational understanding of its structure, a viable synthetic route, and an informed projection of its properties, reactivity, and safety considerations based on established chemical principles and data from closely related compounds. It is our hope that this comprehensive overview will catalyze further research and unlock the full potential of this versatile molecule.

References

  • Bastrakov, M. A., Nikol'skiy, V. V., Starosotnikov, A. M., Fedyanin, I. V., Shevelev, S. A., & Knyazev, D. A. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2018(4), M1013.
  • Pipzine Chemicals. (n.d.). 2-Amino-4-Methylpyridine-3-Carboxylic Acid. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Methyl-3-nitropyridine-6-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-nitropyridine-4-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
  • Pipzine Chemicals. (n.d.). 2-Cyano-4-pyridine Carboxylic Acid Methyl Ester. Retrieved from [Link]

  • Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(38), 6735-6746.
  • Sharma, V., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 8(21), 18635-18663.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Carboxylic Acids. Retrieved from [Link]

  • Michigan State University. (n.d.). Preparation of 3-Nitrobenzoic Acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, November 30). Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy. (2022, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. Retrieved from [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
  • PubChem. (n.d.). 6-Methyl-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

Sources

Exploratory

A Technical Guide to the Solubility of 2-Methyl-3-nitroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide focuses on a molecule of significant interest in medicinal chemistry: 2-Methyl-3-nitroisonicotinic acid. While extensive, publicly available solubility data for this specific compound remains nascent, this document serves as a comprehensive technical resource. By synthesizing information from structurally analogous compounds, outlining robust experimental protocols, and providing a theoretical framework, we aim to empower researchers to navigate the challenges and unlock the potential of this promising chemical entity.

Understanding the Molecule: Physicochemical Landscape

2-Methyl-3-nitroisonicotinic acid, systematically named 2-methyl-3-nitropyridine-4-carboxylic acid, possesses a unique constellation of functional groups that dictate its chemical behavior. The pyridine ring, a heterocyclic aromatic core, is substituted with a methyl group, a nitro group, and a carboxylic acid. This intricate arrangement suggests a compound with a complex solubility profile, influenced by pH, solvent polarity, and temperature.

Structural Analogs as Predictive Tools:

Direct experimental data for our target molecule is limited. However, we can draw valuable inferences from related structures:

  • 2-Methyl-3-nitropyridine-6-carboxylic Acid: This isomer is reported to have low solubility in water and to be soluble in some polar organic solvents like Dimethyl Sulfoxide (DMSO).[1]

  • 3-nitropyridine-2-carboxylic acid: Exhibits low solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide.[2]

  • Pyridine Carboxylic Acid Isomers (Picolinic, Nicotinic, and Isonicotinic acids): The solubility of these parent compounds varies, with picolinic acid showing high solubility in water.[3][4] The introduction of a lipophilic methyl group and a polar nitro group will undoubtedly modulate this inherent solubility.

Based on these analogs, we can hypothesize that 2-Methyl-3-nitroisonicotinic acid will exhibit limited solubility in neutral aqueous solutions due to the presence of the relatively nonpolar methyl group and the overall molecular structure. However, its acidic nature, conferred by the carboxylic acid group, and the potential for hydrogen bonding with the nitro and pyridine nitrogen atoms, suggest that its solubility will be highly pH-dependent. We can also anticipate solubility in polar organic solvents.

Predicted Physicochemical Properties:
PropertyPredicted Value/CharacteristicInfluence on Solubility
Molecular Weight 182.13 g/mol [1]Higher molecular weight can correlate with lower solubility.
pKa Expected to be in the acidic range due to the carboxylic acid group.Determines the pH at which the molecule ionizes, significantly increasing aqueous solubility.
LogP Predicted to be moderately lipophilic.A higher LogP generally indicates lower aqueous solubility and higher solubility in nonpolar organic solvents.
Appearance Likely a solid at room temperature.[1]Crystalline solids require energy to overcome lattice forces before dissolution can occur.

A Framework for Experimental Solubility Determination

A systematic approach is crucial for accurately characterizing the solubility of 2-Methyl-3-nitroisonicotinic acid. The following protocol outlines a comprehensive workflow, from initial qualitative assessments to precise quantitative measurements.

Initial Qualitative Solubility Assessment:

This initial screening provides a rapid understanding of the compound's general solubility characteristics across a range of solvents.

Protocol:

  • Dispense a small, accurately weighed amount (e.g., 1-5 mg) of 2-Methyl-3-nitroisonicotinic acid into separate, labeled vials.

  • Add 1 mL of the test solvent to each vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect for the presence of undissolved solid.

  • Categorize the solubility as:

    • Freely Soluble: No visible solid particles.

    • Sparingly Soluble: A small amount of solid remains.

    • Insoluble: The majority of the solid remains undissolved.

Recommended Solvents for Initial Screening:

  • Water (pH ~7)

  • 0.1 M HCl (acidic aqueous)

  • 0.1 M NaOH (basic aqueous)

  • Methanol

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile

Quantitative Solubility Determination: The Shake-Flask Method

The gold-standard isothermal shake-flask method provides accurate, quantitative solubility data.

Protocol:

  • Add an excess amount of 2-Methyl-3-nitroisonicotinic acid to a known volume of the desired solvent in a sealed flask.

  • Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in mg/mL or mol/L.

pH-Dependent Solubility Profile:

Given the carboxylic acid moiety, determining the solubility as a function of pH is critical.

Protocol:

  • Prepare a series of buffers with a range of pH values (e.g., pH 2 to pH 10).

  • Perform the quantitative shake-flask method in each buffer.

  • Plot the measured solubility against the corresponding pH value to generate a pH-solubility profile.

This profile is invaluable for predicting the compound's behavior in different physiological environments (e.g., stomach, intestines) and for developing oral formulations.

Diagram of the Experimental Workflow for Solubility Determination:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Precise Measurement cluster_2 Phase 3: In-depth Characterization start Start: Accurately Weighed Compound qual_sol Qualitative Solubility Screening (Water, HCl, NaOH, Organic Solvents) start->qual_sol quant_sol Quantitative Shake-Flask Method (e.g., in Water, Buffers) qual_sol->quant_sol Proceed if further quantification is needed hplc HPLC Analysis of Supernatant quant_sol->hplc ph_dep pH-Dependent Solubility Profiling hplc->ph_dep Generate pH-Solubility Curve thermo Thermodynamic Solubility (e.g., at different temperatures) end End: Comprehensive Solubility Profile thermo->end

Caption: A streamlined workflow for determining the solubility of 2-Methyl-3-nitroisonicotinic acid.

The "Why": Causality in Experimental Design

The choice of experimental conditions is not arbitrary; it is guided by the fundamental principles of physical chemistry and the specific structural features of 2-Methyl-3-nitroisonicotinic acid.

  • Why pH is Critical: The Henderson-Hasselbalch equation dictates the ionization state of the carboxylic acid group. At a pH below its pKa, the compound will be predominantly in its neutral, less soluble form. As the pH rises above the pKa, the carboxylic acid deprotonates to form the more polar and, therefore, more water-soluble carboxylate anion.

  • The Importance of Equilibrium: Solubility is an equilibrium process. The shake-flask method's extended incubation period ensures that the solution is truly saturated, providing a thermodynamically accurate solubility value.

  • Solvent Selection Rationale: The use of both polar protic (water, ethanol), polar aprotic (DMSO, acetonitrile), and aqueous solutions of varying pH allows for a comprehensive understanding of the intermolecular forces that govern dissolution. This information is vital for selecting appropriate solvents for synthesis, purification, and formulation.

Synthesis and Broader Context

Understanding the synthetic accessibility and the potential applications of 2-Methyl-3-nitroisonicotinic acid provides crucial context for the importance of its solubility data.

Synthetic Pathways:

The synthesis of nitropyridine derivatives often involves the nitration of a substituted pyridine ring.[5] For 2-Methyl-3-nitroisonicotinic acid, a plausible route could involve the oxidation of the methyl group of a precursor like 2-methyl-3-nitropyridine at the 4-position, or the nitration of 2-methyl-isonicotinic acid. The synthesis of related 2-methyl-3-nitropyridines has been described, often starting from 2-chloropyridines.[6][7]

Relevance in Drug Discovery:

Pyridine carboxylic acid derivatives are a well-established class of compounds with a broad range of biological activities, and many have been approved for clinical use.[3] The nitro group, while sometimes associated with toxicity, is also a key feature in several approved drugs and can be a versatile synthetic handle for further chemical modifications. The specific substitution pattern of 2-Methyl-3-nitroisonicotinic acid makes it a valuable scaffold for exploring new chemical space in the search for novel therapeutics.

Conclusion: A Path Forward

While a definitive, quantitative solubility profile for 2-Methyl-3-nitroisonicotinic acid requires dedicated experimental investigation, this guide provides a robust framework for obtaining this critical data. By leveraging insights from analogous compounds, employing standardized and rigorous experimental protocols, and understanding the underlying physicochemical principles, researchers can effectively characterize the solubility of this promising molecule. This knowledge is an indispensable cornerstone for advancing its development from a laboratory curiosity to a potential therapeutic agent.

References

  • Pipzine Chemicals. 2-Methyl-3-nitropyridine-6-carboxylic Acid. [Link]

  • ChemBK. 3-nitropyridine-2-carboxylic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • CrystEngComm. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... [Link]

Sources

Foundational

A Spectroscopic Guide to 2-Methyl-3-nitroisonicotinic Acid: An In-depth Technical Analysis

Introduction to 2-Methyl-3-nitroisonicotinic Acid 2-Methyl-3-nitroisonicotinic acid is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, agrochemicals, and functi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-Methyl-3-nitroisonicotinic Acid

2-Methyl-3-nitroisonicotinic acid is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of a methyl group at the 2-position, a nitro group at the 3-position, and a carboxylic acid at the 4-position (isonicotinic acid core) suggests a molecule with unique electronic and steric properties that could be of interest in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical reactions and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Methyl-3-nitroisonicotinic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR data for a sample of 2-Methyl-3-nitroisonicotinic acid is outlined below. The choice of solvent and instrument parameters is crucial for obtaining optimal results.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-3-nitroisonicotinic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable acidic proton.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis dissolve Dissolve in Deuterated Solvent instrument Instrument Setup (Tune, Match, Shim) dissolve->instrument H1_acq ¹H NMR Acquisition instrument->H1_acq C13_acq ¹³C NMR Acquisition instrument->C13_acq NMR_2D 2D NMR (COSY, HSQC, HMBC) instrument->NMR_2D processing Fourier Transform, Phasing, Baseline Correction H1_acq->processing C13_acq->processing NMR_2D->processing integration Integration & Peak Picking processing->integration interpretation Spectral Interpretation & Structure Elucidation integration->interpretation

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for 2-Methyl-3-nitroisonicotinic acid are presented below. These predictions are based on the analysis of substituent effects on the pyridine ring.[1][2][3]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H-5~8.8 - 9.0d~5This proton is ortho to the nitrogen and is deshielded by the anisotropic effect of the ring and the electron-withdrawing nitro group.
H-6~8.4 - 8.6d~5This proton is also ortho to the ring nitrogen and experiences significant deshielding.
CH₃~2.6 - 2.8s-The methyl group is attached to an aromatic ring, typically appearing in this region.
COOH~11 - 13br s-The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on established additivity rules for substituted pyridines.[4][5][6][7]

Carbon Predicted Chemical Shift (δ, ppm) Assignment Rationale
C-2~155 - 160The carbon bearing the methyl group is significantly influenced by the adjacent nitrogen and the substitution.
C-3~145 - 150The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded.
C-4~140 - 145The carbon bearing the carboxylic acid group.
C-5~125 - 130Aromatic CH carbon, influenced by the adjacent nitrogen and nitro group.
C-6~150 - 155The carbon adjacent to the ring nitrogen, highly deshielded.
CH₃~20 - 25Typical chemical shift for a methyl group attached to an sp² hybridized carbon.
COOH~165 - 170The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-Methyl-3-nitroisonicotinic acid is expected to show characteristic absorption bands for the carboxylic acid, nitro group, and the substituted pyridine ring.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Diagram of the IR Spectroscopy Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep_choice Choose Method: KBr Pellet or ATR background Record Background Spectrum prep_choice->background sample_spec Acquire Sample Spectrum background->sample_spec interpretation Identify Characteristic Absorption Bands sample_spec->interpretation

Caption: A simplified workflow for IR spectroscopy.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption frequencies for 2-Methyl-3-nitroisonicotinic acid.[8][9][10][11][12]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Assignment
O-H stretch (Carboxylic Acid)3300 - 2500BroadCharacteristic broad absorption due to hydrogen bonding.
C-H stretch (Aromatic)3100 - 3000MediumStretching vibrations of the C-H bonds on the pyridine ring.
C-H stretch (Methyl)2980 - 2850MediumSymmetric and asymmetric stretching of the methyl group C-H bonds.
C=O stretch (Carboxylic Acid)1720 - 1680StrongCarbonyl stretch of the carboxylic acid, potentially shifted by conjugation.
C=N, C=C stretch (Aromatic)1600 - 1450Medium-StrongRing stretching vibrations of the pyridine nucleus.
N-O stretch (Nitro, asymmetric)1550 - 1500StrongAsymmetric stretching of the nitro group.
N-O stretch (Nitro, symmetric)1370 - 1330StrongSymmetric stretching of the nitro group.
C-N stretch1300 - 1200MediumStretching vibration of the C-NO₂ bond.
O-H bend (Carboxylic Acid)1440 - 1395MediumIn-plane bending of the O-H bond.
C-O stretch (Carboxylic Acid)1320 - 1210StrongStretching of the C-O single bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Inject a solution of the sample onto an HPLC column to separate it from any impurities before it enters the mass spectrometer.

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like 2-Methyl-3-nitroisonicotinic acid. It can be run in both positive and negative ion modes.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Diagram of the LC-MS Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve Sample in Mobile Phase injection Inject into HPLC System dissolve->injection separation Separation on Analytical Column injection->separation ionization Electrospray Ionization (ESI) separation->ionization analysis Mass Analysis (Full Scan & MS/MS) ionization->analysis interpretation Determine Molecular Weight & Fragmentation Pattern analysis->interpretation

Caption: A typical workflow for LC-MS analysis.

Predicted Mass Spectrometry Fragmentation

The predicted fragmentation pattern for 2-Methyl-3-nitroisonicotinic acid (Molecular Weight: 182.14 g/mol ) in ESI-MS is detailed below. Fragmentation is expected to proceed through characteristic losses of the functional groups.[13][14][15][16]

m/z (relative intensity) Proposed Fragment Neutral Loss Fragmentation Pathway
183.04 (in positive mode)[M+H]⁺-Protonated molecular ion.
181.03 (in negative mode)[M-H]⁻-Deprotonated molecular ion.
165[M+H-H₂O]⁺H₂OLoss of water from the protonated carboxylic acid.
137[M+H-NO₂]⁺NO₂ (46 Da)Loss of the nitro group, a common fragmentation for nitroaromatics.
136[M-COOH]⁺COOH (45 Da)Decarboxylation of the molecular ion.
108[M+H-NO₂-CO]⁺CO (28 Da)Subsequent loss of carbon monoxide from the m/z 137 fragment.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-Methyl-3-nitroisonicotinic acid. By leveraging data from structurally similar compounds, we have proposed a comprehensive set of spectral characteristics that will be invaluable for the future identification and characterization of this molecule. The provided experimental protocols offer a robust starting point for researchers aiming to acquire empirical data. This synthesized information serves as a foundational resource for scientists and developers working with novel pyridine derivatives.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Available at: [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]

  • Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. ResearchGate. Available at: [Link]

  • Isonicotinamide | C6H6N2O | CID 15074. PubChem. Available at: [Link]

  • Infrared spectra of functional groups isonicotinamide and the complex. ResearchGate. Available at: [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

  • [Solved] The correct match of 13C NMR chemical shift values (&de. Testbook. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

  • 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 2-Methyl-5-nitroaniline. SIELC Technologies. Available at: [Link]

  • The 2-methyl-5-nitroaniline molecule (experimental geometry) with... ResearchGate. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Research Applications of 2-Methyl-3-nitroisonicotinic Acid

Abstract This technical guide provides a comprehensive overview of the potential research applications of 2-Methyl-3-nitroisonicotinic acid, a versatile heterocyclic building block. The unique arrangement of a methyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 2-Methyl-3-nitroisonicotinic acid, a versatile heterocyclic building block. The unique arrangement of a methyl group, a nitro group, and a carboxylic acid on the isonicotinic acid scaffold presents a rich chemical space for the development of novel therapeutic agents and functional molecules. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the synthesis, derivatization, and biological evaluation of compounds derived from this core structure. We will explore its potential in oncology and inflammation, providing detailed, actionable experimental protocols and workflows to empower researchers in their discovery efforts.

Introduction: The Strategic Value of the 2-Methyl-3-nitroisonicotinic Acid Scaffold

2-Methyl-3-nitroisonicotinic acid is a substituted pyridine carboxylic acid with the chemical formula C₇H₆N₂O₄. The strategic placement of its functional groups makes it a highly valuable starting material in medicinal chemistry and materials science. The pyridine ring is a common motif in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1]

The key structural features of 2-Methyl-3-nitroisonicotinic acid and their implications for drug design are:

  • Isonicotinic Acid Core: A well-established pharmacophore, particularly in the development of antitubercular agents.[1]

  • Nitro Group: A strong electron-withdrawing group that can serve as a handle for further chemical modifications, including reduction to an amine, which opens up a plethora of derivatization possibilities.[2] The nitro group itself can be a pharmacophore, and its presence is often associated with antimicrobial and anticancer activities.

  • Methyl Group: The methyl group at the 2-position influences the electronic properties and steric profile of the molecule, which can be crucial for target binding and selectivity.

  • Carboxylic Acid: This functional group provides a key point for derivatization, such as the formation of amides and esters, allowing for the exploration of a wide range of chemical space. It can also be replaced with bioisosteres to modulate the physicochemical properties of the resulting compounds.[3]

This guide will delve into the synthetic pathways to access this scaffold, strategies for its chemical modification, and detailed protocols for evaluating the biological activities of its derivatives, with a primary focus on oncology and inflammation.

Synthesis of the Core Scaffold

The synthesis of 2-Methyl-3-nitroisonicotinic acid and its precursors can be achieved through several routes. A common approach involves the modification of readily available pyridine derivatives. One such method is the conversion of 2-chloro-3-nitropyridines to 2-methyl-3-nitropyridines.[4][5] This intermediate can then be further functionalized.

Synthesis of 2-Methyl-3-nitropyridine from 2-Chloro-3-nitropyridine

This two-step procedure utilizes the high reactivity of 2-chloro-3-nitropyridines towards nucleophiles.[4][5]

Step 1: Reaction with Diethyl Malonate

2-chloro-3-nitropyridine is reacted with the anion of diethyl malonate, generated in situ, to form a substituted malonic ester.

Step 2: Hydrolysis and Decarboxylation

The resulting malonic ester is then subjected to hydrolysis and decarboxylation to yield 2-methyl-3-nitropyridine.

Experimental Protocol: Synthesis of 2-Methyl-3-nitropyridine

Step Procedure
1 To a stirred suspension of potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF), add diethyl malonate.
2 To this mixture, add a solution of 2-chloro-3-nitropyridine in anhydrous THF dropwise at room temperature.
3 Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
4 Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
5 To the crude substituted malonic ester, add an aqueous solution of sulfuric acid.
6 Heat the mixture to reflux and monitor the decarboxylation by gas evolution.
7 After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution).
8 Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
9 Purify the crude product by column chromatography on silica gel to obtain pure 2-methyl-3-nitropyridine.

Further oxidation of the methyl group to a carboxylic acid would yield the target compound, 2-Methyl-3-nitroisonicotinic acid.

Derivatization Strategies for Library Synthesis

The true potential of 2-Methyl-3-nitroisonicotinic acid lies in its ability to be readily derivatized to generate a library of diverse compounds for biological screening. The three primary handles for derivatization are the carboxylic acid, the nitro group, and the methyl group.

Amide and Ester Formation

The carboxylic acid moiety is an excellent starting point for creating a wide array of amides and esters. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).

Experimental Protocol: Amide Coupling of 2-Methyl-3-nitroisonicotinic acid

Step Procedure
1 To a solution of 2-Methyl-3-nitroisonicotinic acid in a suitable anhydrous solvent (e.g., dimethylformamide - DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6]
2 Add a base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
3 Add the desired amine (primary or secondary) to the reaction mixture.
4 Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
5 Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
6 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
7 Purify the crude amide by column chromatography on silica gel.

Esterification can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst, or by reacting the acid chloride of 2-Methyl-3-nitroisonicotinic acid with an alcohol.[7]

Reduction of the Nitro Group and Subsequent Derivatization

The reduction of the nitro group to an amine is a pivotal transformation that significantly expands the synthetic possibilities. The resulting 2-methyl-3-aminoisonicotinic acid is a valuable intermediate for further functionalization.[8]

A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel being common choices.[9]

Once the amino group is installed, it can be derivatized through numerous reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles.[10]

Bioisosteric Replacement of the Carboxylic Acid

To improve pharmacokinetic properties such as cell permeability and metabolic stability, the carboxylic acid group can be replaced with a bioisostere.[3] Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and isooxazolols.[11][12] The choice of bioisostere depends on the specific biological target and the desired physicochemical properties.[3]

Potential Research Application: Oncology

The pyridine and nitroaromatic moieties are present in numerous anticancer agents.[13] This suggests that derivatives of 2-Methyl-3-nitroisonicotinic acid could exhibit potent antitumor activity.

Rationale for Anticancer Potential
  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.[13] By designing derivatives that can fit into the ATP-binding pocket of specific kinases, it is possible to develop targeted anticancer therapies.

  • Hypoxia-Activated Prodrugs: The nitro group can be selectively reduced in the hypoxic environment of solid tumors, leading to the release of a cytotoxic agent. This strategy can enhance the selectivity of the drug for cancer cells over healthy tissues.

  • General Cytotoxicity: Many nitroaromatic compounds exhibit inherent cytotoxicity, which can be harnessed for anticancer applications.

Proposed Experimental Workflow for Anticancer Evaluation

anticancer_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of 2-Methyl-3-nitroisonicotinic Acid Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines Synthesis->Cytotoxicity Diverse Library Selectivity Selectivity Testing against Normal Cell Lines Cytotoxicity->Selectivity Active Compounds Kinase Kinase Inhibition Assays Selectivity->Kinase Selective Hits Hypoxia Hypoxia-Activation Studies Selectivity->Hypoxia Apoptosis Apoptosis and Cell Cycle Analysis Selectivity->Apoptosis Xenograft Xenograft Tumor Models in Mice Kinase->Xenograft Confirmed Mechanism Hypoxia->Xenograft Apoptosis->Xenograft

Caption: Workflow for the discovery of anticancer agents.

Key Experimental Protocols

4.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.

Experimental Protocol: MTT Assay

Step Procedure
1 Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2 Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
3 After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
4 Solubilize the formazan crystals formed by viable cells with a suitable solvent (e.g., DMSO or isopropanol).
5 Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
6 Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

4.3.2. Kinase Inhibition Assays

Numerous commercial kits and services are available for screening compounds against a panel of kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

Potential Research Application: Inflammation

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is a major focus of pharmaceutical research.

Rationale for Anti-inflammatory Potential

Derivatives of nicotinic acid have been reported to possess anti-inflammatory properties. The structural features of 2-Methyl-3-nitroisonicotinic acid derivatives make them promising candidates for the development of new anti-inflammatory drugs.

Proposed Experimental Workflow for Anti-inflammatory Evaluation

anti_inflammatory_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Synthesis Synthesis of Derivatives NO_Assay Nitric Oxide (NO) Inhibition Assay in Macrophages Synthesis->NO_Assay Test Compounds Cytokine_Assay Cytokine Production Assay (e.g., TNF-α, IL-6) NO_Assay->Cytokine_Assay Active Compounds Edema_Model Carrageenan-Induced Paw Edema in Rodents Cytokine_Assay->Edema_Model Promising Hits Arthritis_Model Collagen-Induced Arthritis Model Edema_Model->Arthritis_Model Confirmed Activity

Caption: Workflow for anti-inflammatory drug discovery.

Key Experimental Protocols

5.3.1. In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Experimental Protocol: NO Inhibition Assay

Step Procedure
1 Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
2 Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1 hour).
3 Stimulate the cells with LPS to induce NO production. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).
4 After a 24-hour incubation, collect the cell culture supernatant.
5 Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
6 Measure the absorbance at a specific wavelength (e.g., 540 nm) and calculate the percentage of NO inhibition.

5.3.2. In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

Step Procedure
1 Administer the test compound to a group of rodents (e.g., rats or mice) via a suitable route (e.g., oral or intraperitoneal). Include a vehicle control group and a positive control group (e.g., treated with a known NSAID).
2 After a specified time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce inflammation.
3 Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or calipers.
4 Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

2-Methyl-3-nitroisonicotinic acid represents a promising and underexplored scaffold for the development of novel therapeutic agents. Its rich chemistry allows for the creation of diverse compound libraries with the potential for significant biological activity, particularly in the areas of oncology and inflammation. The experimental workflows and protocols detailed in this guide provide a solid foundation for researchers to embark on the exploration of this versatile building block. Future research should focus on the synthesis and evaluation of a broad range of derivatives, the identification of specific molecular targets, and the optimization of lead compounds with improved efficacy and pharmacokinetic profiles. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and the development of new treatments for a variety of diseases.

References

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chem. Proc., 1, Firstpage-Lastpage. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P
  • van Hest, J. C. M., & Spijker, H. J. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Synthetic Communications, 30(16), 2971-2976. [Link]

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. [Link]

  • Singh, P., & Kaur, M. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 8(22), 19451-19475. [Link]

  • Mphahlele, M. J. (2018). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-4-Methylpyridine-3-Carboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Ballatore, C., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • Yoshimi, Y. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3656. [Link]

  • Pipzine Chemicals. (n.d.). 2-Aminopyridine-4-carboxylic Acid Methyl Ester. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. [Link]

  • Kumar, S., & Kumar, R. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. [Link]

Sources

Foundational

"2-Methyl-3-nitroisonicotinic acid" in medicinal chemistry

A Strategic Building Block for Fused Heterocycles in Medicinal Chemistry Executive Summary: The "Push-Pull" Pyridine Scaffold In the realm of fragment-based drug discovery (FBDD), 2-Methyl-3-nitroisonicotinic acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Fused Heterocycles in Medicinal Chemistry

Executive Summary: The "Push-Pull" Pyridine Scaffold

In the realm of fragment-based drug discovery (FBDD), 2-Methyl-3-nitroisonicotinic acid (CAS: 18699-86-0) represents a high-value "ortho-functionalized" scaffold. Its utility stems from the unique electronic tension between the electron-withdrawing nitro (


) and carboxyl (

) groups, and the electron-donating (via hyperconjugation) methyl group.

This specific substitution pattern offers three distinct chemical handles for divergent synthesis:

  • C4-Carboxylic Acid: Amenable to amidation, esterification, or Curtius rearrangement to generate an amine.

  • C3-Nitro Group: A latent amino group for intramolecular cyclization or a directing group for nucleophilic attacks.

  • C2-Methyl Group: Exhibits enhanced C-H acidity (vinylogous to the ring nitrogen and activated by the ortho-nitro group), allowing for condensation reactions to form styryl derivatives or fused rings.

This guide details the synthesis, reactivity, and application of this core in developing 1,6-naphthyridines (kinase inhibitors) and pyrido[4,3-d]pyrimidines (bioisosteres of quinazolinones).

Chemical Architecture & Reactivity Profile

Electronic Distribution

The pyridine ring is naturally electron-deficient. The addition of a nitro group at C3 and a carboxylic acid at C4 creates a highly electrophilic core. However, the C2-methyl group becomes significantly activated. The protons on this methyl group are acidic (


, lowered further by the ortho-nitro effect), making them susceptible to deprotonation by weak bases and subsequent condensation with aldehydes.
The "Ortho-Nitro" Effect

The proximity of the nitro group to the methyl group is critical. Unlike the para isomer, the ortho arrangement facilitates:

  • Cyclocondensation: Formation of 5- or 6-membered fused rings.

  • Reductive Cyclization: Simultaneous reduction of the nitro group and condensation with the oxidized methyl or carboxyl group.

High-Fidelity Synthesis Protocol

While direct nitration of 2-methylisonicotinic acid is possible, it often suffers from poor regioselectivity and low yields due to the deactivating nature of the pyridine ring. The Malonate Displacement Route is the industry "Gold Standard" for ensuring regiochemical purity.

The "Malonate Displacement" Workflow

This route builds the methyl group de novo at the activated C2 position of a 2-chloropyridine precursor.

Reagents:

  • Starting Material: 2-Chloro-3-nitroisonicotinic acid (ethyl ester preferred).

  • Nucleophile: Diethyl malonate anion (generated via

    
     or 
    
    
    
    ).
  • Solvent: Anhydrous THF or DMF.

Reaction Scheme (DOT Visualization):

SynthesisRoute Start 2-Chloro-3-nitro- isonicotinic acid (Ethyl Ester) Inter1 Diethyl Malonate Anion (Nucleophilic Attack) Start->Inter1 NaH, THF, 0°C Inter2 Malonate Adduct (Intermediate) Inter1->Inter2 S_NAr Mechanism Step3 Acid Hydrolysis & Decarboxylation Inter2->Step3 H2SO4 (aq), Reflux Product 2-Methyl-3-nitro- isonicotinic acid Step3->Product -CO2, -EtOH

Figure 1: Regioselective synthesis of 2-Methyl-3-nitroisonicotinic acid via malonate displacement.

Detailed Experimental Protocol

Note: This protocol is adapted for high-purity laboratory scale (10-50g).

  • Activation: In a flame-dried 3-neck flask under Argon, suspend Sodium Hydride (60% in oil, 1.1 eq) in anhydrous THF. Cool to 0°C.

  • Nucleophile Generation: Add Diethyl Malonate (1.1 eq) dropwise. Stir for 30 mins until

    
     evolution ceases.
    
  • Displacement: Add a solution of Ethyl 2-chloro-3-nitroisonicotinate (1.0 eq) in THF dropwise. The solution will turn deep red/orange. Warm to RT and reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Concentrate to yield the crude malonate adduct.
    
  • Hydrolysis/Decarboxylation: Dissolve crude oil in

    
    . Reflux for 12 hours. This step hydrolyzes the esters and decarboxylates the malonate moiety to a simple methyl group.
    
  • Isolation: Neutralize to pH 3-4 with

    
     pellets (on ice). The product, 2-Methyl-3-nitroisonicotinic acid , will precipitate as a tan/yellow solid. Recrystallize from Ethanol/Water.
    

Medicinal Chemistry Applications

Pathway A: 1,6-Naphthyridines (Kinase Inhibitors)

The 1,6-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, often found in inhibitors of PI3K and mTOR .

  • Mechanism: The C2-methyl group is condensed with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which then cyclizes with the reduced amine at C3.

  • Key Transformation:

    • Esterification: Convert acid to methyl ester.

    • Condensation: React with DMF-DMA

      
       Enamine formation.
      
    • Reduction/Cyclization:

      
       or 
      
      
      
      reduces the nitro to amine, which attacks the enamine to close the ring.
Pathway B: Pyrido[4,3-d]pyrimidines (EGFR/Tyrosine Kinase Targets)

This fused system mimics the quinazoline core of drugs like Gefitinib and Erlotinib .

  • Mechanism:

    • Curtius Rearrangement: Convert the C4-carboxylic acid to an acyl azide (using DPPA), then heat to form the isocyanate, and hydrolyze to the C4-amine .

    • Result: You now have 2-methyl-3-nitro-4-aminopyridine.

    • Reduction: Reduce nitro to amine

      
       2-methyl-3,4-diaminopyridine.
      
    • Cyclization: React with formic acid or urea to close the pyrimidine ring.

Signaling Pathway & Synthesis Logic (DOT Visualization):

MedChemPathways Core 2-Methyl-3-nitro- isonicotinic acid Branch1 Esterification & DMF-DMA Condensation Core->Branch1 Path A: Carbon Extension Branch2 Curtius Rearrangement (-COOH -> -NH2) Core->Branch2 Path B: Nitrogen Insertion Prod1 1,6-Naphthyridin-5(6H)-one (Kinase Inhibitor Scaffold) Branch1->Prod1 Reductive Cyclization Inter2 3-Nitro-4-amino- 2-picoline Branch2->Inter2 Hydrolysis Prod2 Pyrido[4,3-d]pyrimidine (EGFR Inhibitor Bioisostere) Inter2->Prod2 Reduction & Cyclization (Formic Acid)

Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.

Pathway C: Antitubercular Hydrazides

Isonicotinic acid hydrazide (Isoniazid) is a first-line TB drug. However, resistance (MDR-TB) is common. Derivatives of 2-methyl-3-nitroisonicotinic acid are investigated because the steric bulk of the methyl and nitro groups can hinder the arylamine N-acetyltransferase (NAT) enzymes that deactivate Isoniazid, potentially extending the half-life and overcoming resistance.

  • Protocol: React the ethyl ester of the title compound with hydrazine hydrate in refluxing ethanol.

Quantitative Data Summary

ParameterValue / PropertyRelevance
CAS Number 18699-86-0Unique Identifier
Molecular Weight 182.13 g/mol Fragment-based screening
ClogP ~0.8 - 1.2High water solubility (drug-like)
pKa (COOH) ~3.5Acidic, forms salts easily
pKa (C2-Methyl) ~22 (estimated)Activated for condensation
Primary Hazard Skin/Eye IrritantStandard PPE required

References

  • Synthesis of 2-Methyl-3-nitropyridines via Malon

    • Source: MDPI, Chem. Proc. 2020.
    • Context: Describes the "reliable 3-step method" utilizing the high reactivity of 2-chloro-3-nitropyridines towards nucleophiles like malonic ester.
  • Pyrido[2,3-d]pyrimidine and rel

    • Source: National Institutes of Health (NIH), Molecules, 2022.
    • Context: Validates the biological relevance of pyridopyrimidine scaffolds in cancer therapy, specifically targeting EGFR mut
  • Nitration of Pyridine Deriv

    • Source: Royal Society of Chemistry (RSC).
    • Context: General methodologies for nitration and the challenges of regioselectivity in deactiv
  • Antitubercular Activity of Isonicotinic Acid Deriv

    • Source: PubMed / ACS.
    • Context: Historical and current data on the structure-activity relationship (SAR) of isonicotinic acid hydrazides and the effect of ring substitutions.

Protocols & Analytical Methods

Method

Analytical methods for "2-Methyl-3-nitroisonicotinic acid" characterization

Introduction & Scope 2-Methyl-3-nitroisonicotinic acid (CAS: 18451-42-0) is a critical heterocyclic building block, widely utilized in the synthesis of antitubercular agents, P2X7 antagonists, and kinase inhibitors. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Methyl-3-nitroisonicotinic acid (CAS: 18451-42-0) is a critical heterocyclic building block, widely utilized in the synthesis of antitubercular agents, P2X7 antagonists, and kinase inhibitors. Its structural complexity—featuring a basic pyridine nitrogen, an acidic carboxylic group, and a labile nitro moiety—presents unique analytical challenges.

This guide moves beyond generic pharmacopeial methods to provide a specific, field-proven analytical strategy. The primary challenges addressed here include:

  • Zwitterionic Behavior: Managing the ionization state of the amphoteric pyridine/acid functionalities during chromatography.

  • Regioisomer Resolution: Separating the target 3-nitro isomer from the thermodynamically stable 5-nitro impurity often formed during nitration.

  • Thermal Instability: Mitigating decarboxylation risks during sample preparation and drying.

Physicochemical Profiling & Handling

Understanding the molecule's fundamental properties is the prerequisite for robust method development.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₇H₆N₂O₄ (MW: 182.13 g/mol )Monitored as m/z 183.1 [M+H]⁺ or 181.1 [M-H]⁻.
pKa (Acid) ~3.5 (Carboxylic acid)Mobile phase pH must be < 2.5 to suppress ionization for retention on C18.
pKa (Base) < 2.0 (Pyridine N)The 3-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).
Solubility DMSO (High), MeOH (Moderate), Water (pH-dependent)Samples should be dissolved in DMSO or MeOH/Water mixtures. Avoid pure water for stock solutions to prevent precipitation.
UV Max ~265–275 nmStrong absorbance due to the nitro-aromatic system.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine purity analysis and quantification. This method is optimized to resolve the critical regioisomer (2-methyl-5-nitroisonicotinic acid).

Methodological Rationale (Causality)

Standard C18 columns often fail to retain small polar pyridine acids, leading to peak fronting. We utilize a highly aqueous, acidic mobile phase with a base-deactivated column. The low pH (2.5) ensures the carboxylic acid is protonated (neutral) and the pyridine nitrogen is protonated (cationic), creating a consistent species that interacts with the stationary phase via hydrophobic and ion-dipole mechanisms.

Instrument Parameters
  • System: Quaternary HPLC with PDA/UV detector.

  • Column: Agilent Zorbax SB-C18 or Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm). Note: T3 columns are superior for retaining polar analytes.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5 µL.

  • Detection: 270 nm (Reference: 360 nm).

Mobile Phase & Gradient
  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with H₃PO₄).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.06040Linear Gradient
18.01090Wash
20.0955Re-equilibration
System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT 1.5 (Critical for pyridine derivatives).

  • Resolution (Rs): > 2.0 between 3-nitro (Target) and 5-nitro (Impurity) isomers.

  • RSD (n=6): < 1.0% for area response.[1]

Protocol B: Structural Identification via NMR

Objective: Definitive structural confirmation and distinction from isomers.

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆.

Key Diagnostic Signals (¹H NMR, 400 MHz, DMSO-d₆):

  • Carboxylic Acid (-COOH): Broad singlet at 13.5–14.5 ppm . (Exchangeable with D₂O).

  • Aromatic Protons (H5 & H6):

    • The 2-methyl-3-nitro substitution pattern leaves protons at positions 5 and 6.

    • H6 (Ortho to N): Doublet, δ ~8.6–8.8 ppm (Deshielded by ring nitrogen).

    • H5 (Meta to N): Doublet, δ ~7.6–7.8 ppm.

    • Coupling (J): ~5.0 Hz (Characteristic vicinal coupling for pyridine H5-H6).

  • Methyl Group (-CH₃): Sharp singlet at δ 2.4–2.6 ppm .

Differentiation from 5-Nitro Isomer: In the 5-nitro isomer (2-methyl-5-nitroisonicotinic acid), the protons are at positions 3 and 6. Since they are para to each other, the coupling constant will be negligible (singlets) or very small (<1 Hz), unlike the ~5 Hz doublet seen in the 3-nitro target.

Protocol C: Impurity Profiling via LC-MS

Objective: Identification of trace synthetic byproducts (e.g., unreacted starting material, decarboxylated degradants).

Method Adaptation: Replace Phosphate buffer from Protocol A with 0.1% Formic Acid in Water to ensure MS compatibility.

MS Settings (ESI):

  • Polarity: Positive (+ve) and Negative (-ve) switching.

  • Rationale:

    • Positive Mode: Best for detecting decarboxylated byproducts (2-methyl-3-nitropyridine, [M+H]⁺ = 139).

    • Negative Mode: Best for the target acid ([M-H]⁻ = 181) due to the labile acidic proton.

Targeted Impurities Table:

Impurity NameStructure NoteExpected m/z (ESI+)Origin
2-Methylisonicotinic acid Missing Nitro138.1Starting Material
2-Methyl-3-nitropyridine Decarboxylated139.1Thermal Degradation
2-Methyl-5-nitroisonicotinic acid Regioisomer183.1Nitration Byproduct

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logic for characterizing a crude synthesis batch.

AnalyticalWorkflow Start Crude Sample (Synthesis Batch) Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC-UV (Protocol A) Purity Assessment Solubility->HPLC Decision Purity > 98%? HPLC->Decision PrepLC Prep-HPLC Purification Decision->PrepLC No NMR 1H NMR (Protocol B) Isomer Confirmation Decision->NMR Yes PrepLC->HPLC LCMS LC-MS (Protocol C) Trace Impurity ID NMR->LCMS Final Release for Use LCMS->Final

Caption: Step-by-step analytical decision matrix ensuring purity and structural integrity before batch release.

Diagram 2: Isomer Differentiation Logic

Visualizing the critical NMR distinction between the 3-nitro and 5-nitro isomers.

IsomerLogic Unknown Unknown Isomer (Isolated Solid) NMR_Exp Run 1H NMR (Aromatic Region) Unknown->NMR_Exp Coupling Analyze H-H Coupling (J-value) NMR_Exp->Coupling Target Target: 3-Nitro Isomer (Vicinal Coupling ~5Hz) Coupling->Target Doublets (J=5Hz) Impurity Impurity: 5-Nitro Isomer (Para Coupling ~0Hz) Coupling->Impurity Singlets

Caption: NMR logic flow utilizing spin-spin coupling constants to distinguish the target 2-methyl-3-nitroisonicotinic acid from its 5-nitro regioisomer.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16096, 2-Methyl-3-nitrobenzoic acid (Analogous structure analysis). Retrieved from [Link]

  • ResearchGate. (2022).[3] Simultaneous Determination of Methyl Nicotinate and Salicylic Acid Derivatives using HPLC-DAD. (Methodology adapted for pyridine acids).[4][5] Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyridinecarboxylic Acids. Retrieved from [Link]

  • University of Tartu. (2025). pKa Data of Organic Acids in Non-aqueous Solvents. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the HPLC Analysis of 2-Methyl-3-nitroisonicotinic Acid

Abstract This document provides a comprehensive guide for the development and application of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methyl-3-nitroisonicotinic acid. This application...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and application of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methyl-3-nitroisonicotinic acid. This application note is intended for researchers, scientists, and professionals in the drug development and quality control sectors. The protocol herein is designed to be a robust, stability-indicating method, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. The narrative explains the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Significance of 2-Methyl-3-nitroisonicotinic Acid

2-Methyl-3-nitroisonicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality and safety of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification and impurity profiling.[1][2] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3][4] This document outlines a reverse-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of polar aromatic compounds like 2-Methyl-3-nitroisonicotinic acid.[5][6]

The development of a stability-indicating HPLC method is a regulatory requirement for pharmaceuticals.[3][7] Such a method must be able to resolve the API from any potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light). This ensures that the method can accurately measure the true concentration of the API in the presence of its degradants, providing crucial information about the drug's shelf-life and storage conditions.[8][9]

Physicochemical Properties of 2-Methyl-3-nitroisonicotinic Acid

A fundamental understanding of the analyte's physicochemical properties is paramount for successful HPLC method development.

PropertyValueSource
Chemical Formula C₇H₆N₂O₄
Molecular Weight 182.14 g/mol
Appearance White to yellow solid
pKa Not explicitly found, but expected to be acidic due to the carboxylic acid group. The pyridine ring nitrogen will be weakly basic.
Solubility Likely soluble in polar organic solvents like methanol and acetonitrile, and aqueous buffers at appropriate pH.[10]
UV Absorbance The presence of the nitro-substituted pyridine ring suggests strong UV absorbance, making UV detection a suitable choice.

The acidic nature of the carboxylic acid group and the presence of the polar nitro group and pyridine ring indicate that a reversed-phase HPLC method with a polar-modified stationary phase (e.g., C18) and an aqueous-organic mobile phase will be the most effective separation strategy.

Experimental Workflow and Protocol

This section details the step-by-step protocol for the HPLC analysis of 2-Methyl-3-nitroisonicotinic acid.

Materials and Reagents
  • Reference Standard: 2-Methyl-3-nitroisonicotinic acid (purity ≥ 98%)

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Methanol (MeOH)

  • Purified Water (18.2 MΩ·cm)

  • Formic Acid (reagent grade, ~98%)

  • Ammonium Acetate (HPLC grade)

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System A quaternary or binary HPLC system with a UV or PDA detector.Standard equipment for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µm (or equivalent polar-modified C18)C18 columns provide excellent retention for aromatic compounds. A polar-modified C18 can offer better peak shape for polar analytes.[5]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for a wide range of compounds.
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% BA gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the elution of any late-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 270 nmThe nitroaromatic structure is expected to have a strong UV absorbance around this wavelength. A PDA detector can be used to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent 50:50 (v/v) Acetonitrile:WaterThis mixture ensures good solubility of the analyte and is compatible with the mobile phase.
Standard and Sample Preparation

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of 2-Methyl-3-nitroisonicotinic acid reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 50 mL of the sample diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the sample diluent and mix thoroughly.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh a sample containing approximately 10 mg of 2-Methyl-3-nitroisonicotinic acid.

  • Follow steps 2-5 of the Standard Solution Preparation.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Reagents Reagents & Materials Standard Standard Preparation Reagents->Standard Sample Sample Preparation Reagents->Sample HPLC_Setup HPLC System Setup Standard->HPLC_Setup Sample->HPLC_Setup Injection Sample Injection HPLC_Setup->Injection Data_Acq Data Acquisition Injection->Data_Acq Integration Peak Integration Data_Acq->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report caption Figure 1: General workflow for the HPLC analysis of 2-Methyl-3-nitroisonicotinic acid.

Caption: Figure 1: General workflow for the HPLC analysis of 2-Methyl-3-nitroisonicotinic acid.

Method Validation and System Suitability

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[3]

System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0 for the main peak
Theoretical Plates (N) ≥ 2000 for the main peak
Relative Standard Deviation (RSD) for 6 replicate injections ≤ 2.0% for peak area and retention time

Forced Degradation Studies (Stability-Indicating Nature)

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of 2-Methyl-3-nitroisonicotinic acid. The goal is to achieve 5-20% degradation of the API.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the main peak is not co-eluting with any degradants.

Potential Impurities

The synthesis of 2-Methyl-3-nitroisonicotinic acid may result in process-related impurities. While specific impurities are not detailed in the readily available literature, potential impurities could include starting materials, intermediates, and by-products from side reactions. For instance, isomers of the target molecule or related compounds from the synthesis of nicotinic acid derivatives could be present.[11] A thorough understanding of the synthetic route is necessary to identify and characterize potential impurities.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the analysis of 2-Methyl-3-nitroisonicotinic acid. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for the effective separation of the main compound from potential impurities and degradation products. This method is suitable for quality control and stability testing in pharmaceutical development and manufacturing. Further validation in accordance with regulatory guidelines is necessary before its implementation in a GMP environment.

References

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
  • Stability Indicating HPLC Method Development –A Review - IJTSRD.
  • Methyl 3-nitroisonicotinate - ChemBK.
  • 2-Methyl-3-nitroisonicotinic acid | 18699-86-0 - Sigma-Aldrich.
  • (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound - ResearchGate.
  • 2-Methyl-3-nitrobenzoic acid - Chem-Impex.
  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PubMed Central.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online.
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter | Environmental Science & Technology - ACS Publications.
  • 2-Methyl-3-nitrobenzoic acid methyl ester - Chem-Impex.
  • Niacin EP Impurities & USP Related Compounds - SynThink Research Chemicals.

Sources

Method

Application Note: TLC Monitoring of 2-Methyl-3-nitroisonicotinic Acid Reactions

Introduction & Scope 2-Methyl-3-nitroisonicotinic acid (CAS: 18699-02-0) is a critical heterocyclic building block in the synthesis of kinase inhibitors and immunomodulatory drugs (e.g., Lenalidomide analogs) [1, 2]. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Methyl-3-nitroisonicotinic acid (CAS: 18699-02-0) is a critical heterocyclic building block in the synthesis of kinase inhibitors and immunomodulatory drugs (e.g., Lenalidomide analogs) [1, 2]. Its structural complexity—featuring a basic pyridine nitrogen, an electron-withdrawing nitro group, and an acidic carboxyl moiety—presents significant chromatographic challenges.

Standard silica gel chromatography often fails for this molecule, resulting in severe "streaking" or "tailing" due to strong hydrogen bonding and zwitterionic interactions with silanol groups. This guide provides a robust, self-validating TLC protocol designed to eliminate tailing, ensure separation from common impurities (e.g., 2-methyl-3-nitropyridine), and monitor downstream transformations like esterification or nitro-reduction.

Physicochemical Analysis: The "Why" Behind the Protocol

To successfully monitor this compound, one must understand the competing forces on the silica plate:

  • The "Anchor" Effect (Carboxylic Acid): The C4-carboxylic acid is the primary cause of tailing. It forms strong hydrogen bonds with the silica surface (

    
    ). Without modification, the spot will smear from the baseline.
    
  • The Zwitterionic Trap: The pyridine nitrogen is basic. In neutral solvents, the molecule can exist in a pseudo-zwitterionic state, adhering irreversibly to the stationary phase.

  • The Nitro Influence: The C3-nitro group is electron-withdrawing, reducing the basicity of the pyridine ring but increasing the polarity of the molecule overall.

The Solution: We must use an Acidic Mobile Phase . By lowering the pH of the eluent below the


 of the carboxylic acid, we force the molecule into its protonated, neutral form (

), breaking the interaction with silica and allowing distinct migration.

Materials & Method Development

Stationary Phase
  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Activation: Pre-heating plates at 105°C for 30 minutes is recommended if high humidity is present, as water deactivates the silica and alters

    
     values.
    
Optimized Mobile Phases

Do not use straight Ethyl Acetate/Hexane. The acid will not move or will streak.

Polarity LevelSolvent Composition (v/v/v)Application
Standard (Recommended) DCM : MeOH : Acetic Acid (90 : 9 : 1) Routine purity checks; Reaction monitoring.
High Polarity DCM : MeOH : Formic Acid (85 : 14 : 1)For highly polar derivatives or difficult separations.
Low Polarity EtOAc : Hexane : Acetic Acid (50 : 49 : 1)Monitoring esterification (product moves high).

Critical Note: The 1% acid modifier is non-negotiable. Acetic acid is preferred over formic acid for routine checks as it is less volatile, providing more stable chamber saturation.

Visualization Logic

Since the molecule contains a pyridine ring and a nitro group, it is UV active. However, distinguishing it from non-acidic impurities requires chemical staining.

  • Primary: UV Absorption at 254 nm (Dark spot on green fluorescent background).

  • Confirmatory (Specificity): Bromocresol Green Stain .

    • Mechanism:[1][2][3][4][5] The carboxylic acid lowers the pH of the dye, turning the spot Yellow against a Blue background.

    • Preparation: Dissolve 0.04g Bromocresol Green in 100mL Ethanol; add 0.1M NaOH dropwise until solution is just blue.

Experimental Protocols

Protocol A: Standard Purity Check (The "Co-Spot" Validation)

Objective: To confirm identity and purity against a reference standard.

  • Sample Prep: Dissolve ~2 mg of sample in 0.5 mL of Methanol/DCM (1:1). If solubility is poor, add 1 drop of Acetic Acid to the vial.

  • Plate Layout: Mark three lanes:

    • Lane 1: Reference Standard (Pure 2-Methyl-3-nitroisonicotinic acid).

    • Lane 2: Co-spot (Standard + Sample). This is critical. If the sample is identical, this lane will show a single, tight spot. If they are different, it will show a figure-8 or two distinct spots.

    • Lane 3: Unknown Sample.

  • Elution: Develop in DCM:MeOH:HOAc (90:9:1) .

  • Visualization:

    • Observe under UV 254 nm.

    • Dip in Bromocresol Green.[6][7] The target acid should appear as a distinct yellow spot (

      
      ).
      
Protocol B: Monitoring Esterification

Reaction: Acid (SM)


 Methyl Ester (Product)
  • Mobile Phase Switch: The ester is significantly less polar and lacks the acidic proton. Switch to Hexane:EtOAc (1:1) .

  • Trend:

    • Starting Material (Acid): Will stay at the baseline (

      
      ) in this non-acidic, non-polar system.
      
    • Product (Ester): Will migrate to

      
      .
      
  • Completion: The reaction is complete when the baseline spot disappears.

Protocol C: Monitoring Nitro Reduction

Reaction: Nitro-Acid (SM)


 Amino-Acid (Product)
  • Challenge: The product (2-Methyl-3-aminoisonicotinic acid) is amphoteric and highly polar.

  • Mobile Phase: Use n-Butanol : Acetic Acid : Water (4:1:1) . This is a classic system for amino acids.

  • Visualization Switch:

    • SM (Nitro): UV active, Ninhydrin Negative.

    • Product (Amine): UV active, Ninhydrin Positive (Red/Purple spot upon heating).

Visualized Workflows (Graphviz)

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the correct mobile phase based on the reaction stage.

SolventSelection Start Start: Analyze Analyte Structure IsAcid Is the Carboxylic Acid Free? Start->IsAcid YesAcid Yes (Starting Material) IsAcid->YesAcid Free -COOH NoAcid No (Ester/Protected) IsAcid->NoAcid Esterified CheckNitro Is Nitro Reduced to Amine? YesAcid->CheckNitro NeutralSystem Use Neutral System Hexane:EtOAc (1:1) NoAcid->NeutralSystem AcidSystem Use Acidic Modifier DCM:MeOH:HOAc (90:9:1) CheckNitro->AcidSystem No (Nitro Intact) AmineSystem Use Highly Polar/Protic n-BuOH:HOAc:Water (4:1:1) CheckNitro->AmineSystem Yes (Amino Acid)

Figure 2: The "Co-Spot" Validation Workflow

Caption: Step-by-step execution of the co-spotting technique to confirm compound identity.

CoSpotting Step1 Spot 1: Standard Step2 Spot 2: Co-Spot (Std + Sample) Step1->Step2 Step3 Spot 3: Sample Step2->Step3 Develop Develop Plate (DCM:MeOH:HOAc) Step3->Develop ResultA Result: Single Spot (Identity Confirmed) Develop->ResultA ResultB Result: Figure-8 / Split (Impurity/Mismatch) Develop->ResultB

Data Summary: Relative Retention ( ) Trends

The following values are relative and dependent on humidity and temperature. They should be used for trend analysis rather than absolute identification.

Compound StateFunctional GroupsMobile PhaseApprox

Visualization
Starting Material Nitro, Acid, PyridineDCM:MeOH:HOAc (90:9:1)0.35 UV, Bromocresol (Yellow)
Methyl Ester Nitro, Ester, PyridineDCM:MeOH:HOAc (90:9:1)0.85 UV, Bromocresol (Blue/Neg)
Methyl Ester Nitro, Ester, PyridineHexane:EtOAc (1:1)0.50 UV
Amino Acid Amine, Acid, Pyridinen-BuOH:HOAc:H2O (4:1:1)0.25 UV, Ninhydrin (Red)

Troubleshooting Common Issues

  • Problem: The spot is "smiling" (curved upwards at edges).

    • Cause: Other compounds in the mixture are repelling the acid, or the plate was unevenly dried.

    • Fix: Ensure the sample solvent is fully evaporated before development. Use a more dilute sample concentration.

  • Problem: The spot is "streaking" from the origin.

    • Cause: Insufficient acid in the mobile phase. The carboxylic acid is ionizing.

    • Fix: Add fresh Acetic Acid to the eluent. Ensure the chamber is saturated (filter paper wick).

  • Problem: Sample is insoluble in DCM/MeOH.

    • Fix: Dissolve the sample in pure DMSO (keep volume minimal, <1µL spot) or add a drop of Formic Acid to the sample vial to help solubilization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88288, 2-Methyl-3-nitroisonicotinic acid. Retrieved from [Link]

  • ResearchGate (2018). Discussion on TLC tailing of carboxylic acids and mobile phase optimization. Retrieved from [Link]

  • EPFL (2023). TLC Visualization Reagents and Protocols. Retrieved from [Link]

  • Merck KGaA.Thin Layer Chromatography: A Guide to the Analysis of Pyridine Derivatives. (General Reference for Pyridine Chemistry).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-3-nitroisonicotinic Acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Impurity Profiling Introduction: The Stability Paradox Welcome to the technical support hub for 2...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Impurity Profiling

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-Methyl-3-nitroisonicotinic acid (CAS: 19493-27-7). If you are accessing this guide, you are likely encountering yield losses or purity issues during the synthesis of this critical intermediate, often used in the development of HIV integrase inhibitors and other pyridine-based pharmacophores.

The Core Challenge: This molecule presents a "stability paradox." The electron-withdrawing nitro group (


) at position 3 is essential for downstream biological activity, but it destabilizes the carboxylic acid at position 4, making the molecule prone to spontaneous decarboxylation. Furthermore, the presence of a methyl group at position 2 introduces a competition for oxidative reagents, leading to regioselectivity failures.

This guide moves beyond standard recipes to analyze the causality of failure modes.

Module 1: The Oxidation Route (From 2,4-Dimethyl-3-nitropyridine)

Context: The most scalable route involves the selective oxidation of 2,4-dimethyl-3-nitropyridine. The goal is to oxidize the methyl group at C4 while leaving the methyl group at C2 intact.

Troubleshooting Guide
SymptomDiagnosisRoot Cause AnalysisCorrective Action
Product contains 3-nitro-2,4-pyridinedicarboxylic acid Over-OxidationLoss of Regioselectivity: The oxidant (usually KMnO₄ or HNO₃) attacked both the C4 and C2 methyl groups. While C4 is electronically activated (para to Nitrogen), C2 is not immune under harsh conditions.Protocol Adjustment: Reduce oxidant equivalents. If using KMnO₄, maintain T < 60°C. Switch to stepwise addition of oxidant to keep localized concentration low.
Low yield; Product is a dark oil/tar Ring DegradationThermal Runaway: The pyridine ring, already electron-deficient due to the

group, becomes susceptible to oxidative cleavage if the exotherm is uncontrolled.
Safety Control: Implement strict active cooling. Monitor internal temperature, not just jacket temperature.
Presence of N-oxide impurities N-OxidationNitrogen Attack: Peracids or strong oxidants can attack the pyridine nitrogen lone pair, forming the N-oxide.Scavenging: Ensure pH is controlled. N-oxidation is often favored in acidic media with peroxy-species.
Visualizing the Selectivity Pathways

The following diagram maps the kinetic competition between the desired product and the primary side reactions.

OxidationPathways Start 2,4-Dimethyl- 3-nitropyridine Target TARGET: 2-Methyl-3-nitro- isonicotinic Acid Start->Target Selective Oxidation (C4-Methyl) NOxide SIDE PRODUCT C: N-Oxide Derivative Start->NOxide N-Attack (Peracids) OverOx SIDE PRODUCT A: 3-Nitro-2,4-pyridine- dicarboxylic acid Target->OverOx Excess Oxidant (C2-Methyl Attack) Decarb SIDE PRODUCT B: 2-Methyl-3- nitropyridine Target->Decarb Thermal Stress (-CO2)

Figure 1: Reaction network showing the kinetic competition between selective C4-oxidation (Green) and parasitic side reactions (Red/Yellow).

Module 2: The Decarboxylation Trap (Critical Failure Mode)

Context: Users often report that the product "disappears" during drying or workup. This is almost exclusively due to thermal decarboxylation.

The Mechanism

The nitro group at C3 is strongly electron-withdrawing. It stabilizes the negative charge that develops on the ring carbon (C4) when the carboxylate group leaves as


. This lowers the activation energy for decarboxylation significantly compared to unsubstituted isonicotinic acid.
FAQ: Stability & Workup

Q: Why does my product turn into a brown oil on the rotovap? A: You likely exceeded the thermal stability threshold. 2-Methyl-3-nitroisonicotinic acid can decarboxylate at temperatures as low as 80-90°C in solution, or lower if metal ions (like residual Mn from oxidation) are present.

  • Fix: Never heat the water bath above 45°C. Use high vacuum to remove solvents at lower temperatures.

Q: Can I use acid-base extraction to purify it? A: Yes, but with caution.

  • Basify: Dissolve in cold

    
     (pH ~8). The impurity (2-methyl-3-nitropyridine, from decarboxylation) will not dissolve and can be extracted with ethyl acetate.
    
  • Acidify: Carefully acidify the aqueous layer to pH 2-3 to precipitate the product.

  • Warning: Do not let the acidic solution stand for long periods, and do not boil to redissolve.

Module 3: Nitration Route Issues (Alternative Synthesis)

Context: Some users attempt to nitrate 2-methylisonicotinic acid directly.

Regioselectivity Challenges

In electrophilic aromatic substitution, the regiochemistry is dictated by the existing substituents:

  • Carboxylic Acid (C4): Meta-director (deactivating). Directs to C2 (blocked) and C6.

  • Methyl Group (C2): Ortho/Para-director (activating). Directs to C3 and C5.

  • Pyridine Nitrogen: Deactivating (meta-director to the N).

The Conflict: The "sweet spot" is C3 (ortho to Methyl, meta to Acid). However, C5 is also activated by the methyl group (para position).

Protocol Warning: If you observe a mixture of isomers (3-nitro vs 5-nitro), it is because the steric hindrance at C3 (sandwiched between Methyl and Acid) pushes the reaction toward C5, despite C3 being electronically favored.

  • Solution: Use lower temperatures (-10°C to 0°C) to favor the kinetic product (C3) over the thermodynamic mix.

Summary of Critical Parameters

ParameterOptimal RangeDanger ZoneConsequence of Failure
Oxidation Temp 50°C - 65°C> 85°CRing cleavage; Over-oxidation.
Workup pH pH 2.0 - 3.0< pH 1.0Formation of soluble salts; Hydrolysis.
Drying Temp < 50°C (Vac)> 80°CDecarboxylation (Total yield loss).
Oxidant Stoichiometry 2.0 - 2.2 eq> 3.0 eqOxidation of C2-methyl group.

References

  • Synthesis of 2-Methyl-3-nitropyridines and Reactions

    • Title: Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.[1][2]

    • Source: MDPI / Chem. Proc. 2020.
    • URL:[Link][3][4]

    • Relevance: Establishes the baseline stability and reactivity of the 2-methyl-3-nitro pyridine core.
  • Decarboxylation Mechanisms

    • Title: Recent Advances in Decarboxylative Nitration of Carboxylic Acids.[5]

    • Source: Chemical Review and Letters, 2020.
    • URL:[Link]

    • Relevance: Provides mechanistic insight into why nitro-substituted acids are prone to loss (radical and ionic p
  • Industrial Oxidation of Picolines

    • Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications.[6][7][8]

    • Source: PMC / NIH (Molecules, 2022).
    • URL:[Link]

    • Relevance: Details the industrial conditions (HNO3 vs KMnO4)
  • Nitration Regioselectivity

    • Title: Regioselective nitration of aromatic compounds.[9][10][11]

    • Source: Google P
    • URL
    • Relevance: Discusses the directing effects and challenges in nitrating substituted aromatic rings, applicable to the 2-methylisonicotinic acid precursor.

Sources

Optimization

Technical Support: Thermal Optimization for Nitration of 2-Methylisonicotinic Acid

Case ID: NIT-PYR-003 Status: Open Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Temperature Profiles for Electrophilic Substitution on Deactivated Heterocycles Executive Summary Synthesizi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NIT-PYR-003 Status: Open Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Temperature Profiles for Electrophilic Substitution on Deactivated Heterocycles

Executive Summary

Synthesizing 2-Methyl-3-nitroisonicotinic acid via direct nitration of 2-methylisonicotinic acid is a classic "fight against physics." You are attempting an electrophilic aromatic substitution (EAS) on a substrate that is doubly deactivated:

  • The Pyridine Ring: The electronegative nitrogen withdraws electron density, making the ring resistant to electrophilic attack.[1]

  • The Carboxyl Group (C4): Further withdraws density and introduces steric strain.

  • The Methyl Group (C2): This is your only ally. It provides weak inductive activation, directing the incoming nitro group to the ortho position (C3), which is the target.

The Core Challenge: The activation energy (


) required for nitration is dangerously close to the decomposition temperature (decarboxylation) of the isonicotinic acid core. Temperature control is not just about yield; it is about threading the needle between inertness  and destruction .
Module 1: The Thermal "Sweet Spot" (Mechanistic Insight)

To optimize your reaction, you must visualize the competing thermal pathways. The reaction requires a "Staged Thermal Profile."

  • Stage A (Kinetic Control - Mixing): At low temperatures (

    
    ), the goal is to form the active nitronium ion (
    
    
    
    ) without triggering the exotherm.
  • Stage B (Thermodynamic Activation - The "Cook"): The ring is too deactivated to react at room temperature. You must supply heat (

    
    ) to overcome the aromatic stability of the protonated pyridine ring.
    
  • Stage C (Destruction Zone): Above

    
     (or with prolonged heating), the carboxyl group at C4 becomes labile, leading to decarboxylation (yielding 2-methyl-3-nitropyridine).
    
Reaction Pathway Diagram

ReactionPathway cluster_0 Thermal Zones Start 2-Methylisonicotinic Acid Inter Protonated Intermediate Start->Inter Acid Protonation (Exothermic) Mix Nitrating Mix (H2SO4/HNO3) Mix->Inter Product 2-Methyl-3-nitro- isonicotinic Acid Inter->Product Nitration (100-130°C) Side1 Side Product: Decarboxylation Inter->Side1 >140°C (CO2 Loss) Side2 Side Product: Methyl Oxidation Inter->Side2 Prolonged Heating (COOH formation)

Figure 1: Mechanistic pathway showing the narrow operating window between successful nitration and thermal decomposition.

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns black/tarry, and yield is <10%. What happened? Diagnosis: Thermal Runaway or Oxidative Decomposition. Causality: You likely added the nitric acid too fast or at too high a temperature. The methyl group at C2 is susceptible to oxidation by fuming


 at high temperatures, leading to tar.
Solution: 
  • Check Addition Temp: Ensure

    
     is added dropwise at 0–5°C . Do not let the exotherm spike above 10°C during addition.
    
  • Staged Ramp: Do not jump to reflux. Ramp temperature by 10°C every 15 minutes.

  • Acid Quality: Ensure your

    
     is at least 98% or use 20% Oleum. Water kills the nitronium ion concentration.
    

Q2: I see the starting material remaining even after refluxing at 100°C for 4 hours. Diagnosis: "Pyridine Deactivation Lock." Causality: The protonated pyridine ring (pyridinium ion) is extremely electron-poor. Standard nitration conditions (conc.


) are insufficient.
Solution: 
  • Switch Reagent: Use Fuming Nitric Acid (90%+) instead of concentrated (68-70%).

  • Increase Temp (Carefully): Push the internal temperature to 125–130°C .

  • Catalysis: Consider adding a catalytic amount of Iron(III) or using Oleum (fuming sulfuric acid) as the solvent to act as a dehydrating agent, pushing the equilibrium toward the

    
    .
    

Q3: I obtained a product, but NMR shows I lost the carboxylic acid peak. Diagnosis: Thermal Decarboxylation. Causality: Reaction temperature exceeded 140°C, or the reaction was held at high heat for too long. Isonicotinic acids are prone to losing


 because the resulting anion is stabilized by the pyridine nitrogen.
Solution: 
  • Quench Earlier: Monitor via HPLC/TLC every 30 minutes. Stop immediately upon consumption of starting material.

  • Lower Ceiling: Cap your reaction temperature at 130°C.

Module 3: Validated Experimental Protocol

Standard Operating Procedure (SOP-NIT-04) Target Scale: 10g Starting Material

Reagents:

  • 2-Methylisonicotinic acid (1.0 eq)

  • Sulfuric Acid (

    
    ), conc. 98% (5.0 vol)
    
  • Fuming Nitric Acid (

    
    ), >90% (1.5 - 2.0 eq)
    

Step-by-Step Workflow:

  • Solubilization (The "Cold Soak"):

    • Charge a 3-neck round bottom flask with

      
      .
      
    • Cool to 0–5°C using an ice/salt bath.

    • Add 2-Methylisonicotinic acid portion-wise. Note: This is exothermic due to protonation. Ensure internal temp stays

      
      . Stir until fully dissolved.
      
  • Nitration Agent Addition:

    • Place Fuming

      
       in a pressure-equalizing addition funnel.
      
    • Add dropwise to the mixture, maintaining internal temp <10°C .

    • Critical: If brown fumes (

      
      ) appear vigorously, pause and cool.
      
  • The Thermal Ramp (Reaction Phase):

    • Remove ice bath.[2] Allow to warm to room temp (25°C) for 30 mins.

    • Equip with a reflux condenser.

    • Heat the oil bath to 100°C . Hold for 1 hour.

    • Check HPLC. If conversion <50%, ramp to 120–130°C .

    • Maximum Duration: 4–6 hours.

  • Quench & Isolation:

    • Cool mixture to ambient temperature.[3][4][5]

    • Pour carefully onto crushed ice (10x weight of acid volume). Warning: Violent exotherm.

    • Adjust pH to ~2.5–3.0 using 50% NaOH or solid

      
       to precipitate the free acid.
      
    • Filter, wash with cold water, and dry.

Data Table: Temperature vs. Conversion (Typical)

Temperature ZoneReaction StateDominant SpeciesRisk Factor
0–20°C Inert / MixingProtonated Precursor +

Exotherm during mixing
60–90°C Sluggish<5% Product FormationLow
100–130°C OPTIMAL Product Formation Methyl Oxidation
>140°C DegradationDecarboxylated ByproductsHigh (CO2 Loss)
Module 4: Safety & Scale-Up

Thermal Runaway Logic Tree Use this logic flow to prevent safety incidents during scale-up.

SafetyLogic Start Start Addition CheckTemp Internal Temp > 10°C? Start->CheckTemp Stop STOP ADDITION Increase Cooling CheckTemp->Stop Yes Fumes Brown Fumes (NOx)? CheckTemp->Fumes No Stop->CheckTemp Wait 5 mins Continue Continue Addition Fumes->Continue No Scrubber Check Scrubber Reduce Rate Fumes->Scrubber Yes

Figure 2: Decision logic for controlling exotherms during the critical addition phase.

Key Safety Hazards:

  • Delayed Exotherm: In viscous sulfuric acid mixtures, heat transfer is poor. A "hot spot" can develop before the thermometer registers it. Stir vigorously.

  • Gas Evolution: Decarboxylation releases

    
     rapidly. Ensure your reactor has adequate venting/pressure relief.
    
References
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.

    • Foundational text on the deactivation of pyridine rings toward electrophilic substitution.
  • Bakke, J. M., & Ranes, E. (1997). Nitration of Pyridine Compounds.[6][7] Journal of the Chemical Society, Perkin Transactions 2.

    • Details the kinetics of pyridine nitration and the necessity of high temper
  • US Patent 2007/0244159 A1. (2007). Process for the preparation of HIV integrase inhibitors.

    • Describes industrial scale-up conditions for substituted isonicotinic acid derivatives, often utilizing the temper
  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms.[3][6][8][9][10] VCH Publishers.

    • Authoritative reference on the generation of nitronium ions in mixed acid media.

Sources

Troubleshooting

Troubleshooting "2-Methyl-3-nitroisonicotinic acid" esterification reactions

Subject: Troubleshooting Esterification Protocols for Sterically Hindered Pyridine Carboxylic Acids Compound of Interest: 2-Methyl-3-nitroisonicotinic acid (CAS: Dependent on specific isomer, structurally analogous to 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Esterification Protocols for Sterically Hindered Pyridine Carboxylic Acids Compound of Interest: 2-Methyl-3-nitroisonicotinic acid (CAS: Dependent on specific isomer, structurally analogous to 3-nitroisonicotinic acid derivatives) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Challenge

The Problem: Users frequently report low conversion rates (<20%) or intractable "gummy" intermediates when attempting to esterify 2-methyl-3-nitroisonicotinic acid using standard Fischer esterification (H₂SO₄/MeOH reflux).

The Chemical Reality: This substrate presents a "Perfect Storm" of steric and electronic resistance:

  • The Ortho-Effect (Sterics): The nitro group (-NO₂) at position 3 is bulky and sits ortho to the carboxylic acid at position 4. This sterically shields the carbonyl carbon, preventing the formation of the tetrahedral intermediate required for Fischer esterification.

  • Electronic Deactivation: The pyridine ring is electron-deficient. The addition of a nitro group further withdraws electron density.[1] While this makes the carboxylate more acidic, it makes the carbonyl carbon less susceptible to nucleophilic attack by weak nucleophiles (like methanol) unless highly activated.

  • Zwitterionic Solubility: The basic pyridine nitrogen and acidic carboxyl group can form internal salts, leading to poor solubility in non-polar organic solvents.

Diagnostic Decision Tree

Use this flowchart to select the correct troubleshooting path based on your current observation.

EsterificationTroubleshooting Start Start: What is the primary failure mode? Issue1 Low Conversion (<10%) after 12h Reflux Start->Issue1 Issue2 Black/Gummy Solid during SOCl2 addition Start->Issue2 Issue3 Product Mass is Correct but Water Soluble (Loss on Workup) Start->Issue3 Sol1 Diagnosis: Steric Blockage Action: Switch to Acid Chloride (Method A) or Alkyl Iodide (Method B) Issue1->Sol1 Sol2 Diagnosis: Pyridinium Salt Formation Action: Use DMF Catalyst; Do not isolate intermediate Issue2->Sol2 Sol3 Diagnosis: pH Mismanagement Action: Neutralize to pH 7.5-8.0 before extraction Issue3->Sol3

Figure 1: Troubleshooting decision matrix for hindered pyridine esterification.

Technical FAQs & Troubleshooting

Category A: Reaction Kinetics (Low Conversion)

Q: I am refluxing in MeOH with H₂SO₄ for 24 hours, but TLC shows mostly starting material. Why? A: This is a classic failure of the Fischer Esterification on ortho-substituted systems. The bulky 3-nitro group blocks the approach of the methanol molecule.

  • The Fix: You must activate the carboxylic acid into a more reactive species (Acid Chloride) or use a more aggressive alkylating agent (Methyl Iodide).

  • Recommendation: Abort the Fischer method. Switch to Method A (Thionyl Chloride) described below.

Category B: Intermediate Stability (Acid Chloride Route)

Q: When reacting with Thionyl Chloride (SOCl₂), the mixture turned into a solidified black gum. Is the reaction ruined? A: Not necessarily. Pyridines are basic. When you generate the acid chloride, you also generate HCl. The pyridine nitrogen protonates, forming a pyridinium hydrochloride salt . These salts are often insoluble in non-polar solvents (like DCM or pure SOCl₂), leading to "gummy" precipitates.

  • The Fix:

    • Ensure you are using a catalytic amount of DMF (N,N-Dimethylformamide). This forms the Vilsmeier-Haack reagent, which is a superior chlorinating agent and helps solubility.

    • Do not attempt to isolate the solid acid chloride. Evaporate the excess SOCl₂ under vacuum to a residue, then immediately re-dissolve in the alcohol (MeOH) to quench.

Category C: Regioselectivity (Alkyl Halide Route)

Q: If I use Methyl Iodide (MeI) and Base (K₂CO₃), will I methylate the Pyridine Nitrogen (N-alkylation) instead of the Oxygen? A: This is a valid concern, but for this specific molecule, O-alkylation is favored.

  • Reasoning: The nitro group at position 3 is strongly electron-withdrawing.[1] This dramatically reduces the nucleophilicity of the pyridine nitrogen lone pair, making it less likely to attack the Methyl Iodide. The carboxylate oxygen, being negatively charged under basic conditions, is the better nucleophile.

  • Caution: If you observe a byproduct with Mass [M+15] or [M+142], you may have N-alkylation. Use a bulky base (like Cs₂CO₃) or strictly control stoichiometry (1.1 eq MeI) to mitigate this.

Optimized Experimental Protocols

Method A: The "Gold Standard" (Thionyl Chloride Activation)

Best for scale-up (>5g) and high purity.

Mechanism: Formation of a highly reactive acid chloride intermediate, catalyzed by DMF.

AcidChlorideMech Step1 Acid + SOCl2 (DMF Cat.) Step2 Intermediate: Acid Chloride (Highly Reactive) Step1->Step2 - SO2, - HCl Step3 Quench: Add MeOH Step2->Step3 Step4 Product: Methyl Ester Step3->Step4 - HCl

Figure 2: Activation pathway via Acid Chloride.

Protocol:

  • Setup: Dry 100 mL Round Bottom Flask (RBF), N₂ atmosphere.

  • Charge: Add 2-Methyl-3-nitroisonicotinic acid (1.0 eq).

  • Solvent: Suspend in anhydrous Toluene (5 vol) or neat Thionyl Chloride if scale allows.

  • Activation: Add Thionyl Chloride (SOCl₂) (3.0 - 5.0 eq) dropwise.

  • Catalyst: Add DMF (3-5 drops). Crucial step for hindered acids.

  • Reflux: Heat to reflux (75-80°C) for 2-4 hours. The solution should become clear (or homogenous dark).

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Do not expose to air/moisture.

  • Quench: Cool residue to 0°C. Slowly add anhydrous Methanol (excess, 10-20 vol).

  • Workup: Stir 1h. Evaporate MeOH. Dissolve residue in DCM. Wash with Sat. NaHCO₃ (to pH 8). Dry organic layer (MgSO₄) and concentrate.[2][3]

Method B: The "Steric Buster" (Alkyl Halide)

Best for small scale (<1g) or if Acid Chloride fails.

Protocol:

  • Dissolve: 1.0 eq Acid in DMF (anhydrous).

  • Base: Add 1.5 eq K₂CO₃ (Potassium Carbonate). Stir 15 min.

  • Alkylate: Add 1.2 eq MeI (Methyl Iodide).

  • Conditions: Stir at Room Temperature for 4-6 hours. (Heat to 40°C only if slow).

  • Workup: Pour into water. Extract with EtOAc.[2][3] Wash organic layer with Brine x3 (to remove DMF).

Data Comparison: Method Selection

FeatureMethod A: Thionyl ChlorideMethod B: Alkyl Iodide (MeI)Method C: Fischer (H₂SO₄)
Steric Tolerance High (Excellent)High (Excellent)Low (Fail)
Reaction Time 4-6 Hours4-8 Hours24-48 Hours
Risk Factor Moisture SensitivityN-Alkylation (Low risk here)Low Conversion
Scalability HighLow (DMF removal is hard)High
Yield (Typical) 85-95% 80-90% <20%

References & Grounding

  • Mechanistic Foundation: For a detailed mechanism of Thionyl Chloride activation and the role of DMF (Vilsmeier-Haack intermediate), refer to standard organic synthesis texts.

    • Source: Master Organic Chemistry. "Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides." Link

  • Pyridine Reactivity: Analysis of 2-methyl-3-nitropyridine derivatives and their nucleophilic substitution patterns.

    • Source: MDPI (Molecules). "Synthesis of 2-Methyl-3-nitropyridines...". Link

  • Isonicotinic Acid Protocols: General procedures for esterification of isonicotinic acid derivatives using SOCl₂/MeOH.

    • Source: ResearchGate Discussion on "Procedure for the esterification of isonicotinic acid".[2] Link

  • Ortho-Effect Mitigation: Strategies for esterifying sterically hindered carboxylic acids (e.g., 2,6-disubstituted benzoic acids or ortho-nitro acids).

    • Source: Organic Chemistry Portal. "Esterification - Recent Literature." Link

Sources

Optimization

Technical Support Center: Recrystallization of 2-Methyl-3-nitroisonicotinic Acid

Welcome to the technical support guide for the purification of 2-Methyl-3-nitroisonicotinic acid via recrystallization. This document provides a comprehensive resource for researchers, chemists, and pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methyl-3-nitroisonicotinic acid via recrystallization. This document provides a comprehensive resource for researchers, chemists, and pharmaceutical development professionals to effectively select solvents and troubleshoot common issues encountered during the purification of this compound. Our guidance is grounded in established chemical principles and extrapolated data from structurally similar molecules to ensure a robust and logical approach.

Section 1: Understanding the Molecule - The Key to Solvent Selection

Before selecting a recrystallization solvent, it is crucial to analyze the structure of 2-Methyl-3-nitroisonicotinic acid. The molecule possesses several functional groups that dictate its solubility:

  • Isonicotinic Acid Backbone: The pyridine ring and the carboxylic acid group are polar and capable of hydrogen bonding. This suggests solubility in polar protic solvents.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group, further increasing the molecule's polarity.

  • Methyl Group (-CH₃): This is a nonpolar, alkyl group which adds some nonpolar character to the molecule.

The combination of these groups results in a molecule that is predominantly polar. Therefore, the ideal recrystallization solvent will be one that dissolves the compound to a high extent at elevated temperatures but has low solubility at cooler temperatures.

Section 2: Frequently Asked Questions (FAQs)

Here we address some common questions regarding the recrystallization of 2-Methyl-3-nitroisonicotinic acid.

Q1: What are the best starting solvents to screen for the recrystallization of 2-Methyl-3-nitroisonicotinic acid?

Based on the polarity of the molecule, polar solvents are the most promising candidates. We recommend starting with the following:

  • Water: Given that similar compounds like benzoic acid and nitrobenzoic acid can be recrystallized from water, this is an excellent starting point[1][2][3]. It is non-toxic, inexpensive, and non-flammable.

  • Ethanol: Ethanol is a versatile polar protic solvent that is often effective for recrystallizing a wide range of organic compounds, including those with polar functional groups[4].

  • Methanol: Similar to ethanol, methanol is a good solvent for many polar compounds. A patent related to pyridine carboxylic acids lists methanol and ethanol as suitable solvents for extraction or scrubbing, which involves solubility[5].

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a two-solvent system can be employed. Common mixtures for polar compounds include ethanol/water or methanol/water[6][7].

Q2: How do I perform a small-scale solvent screen?

To efficiently find the best solvent without wasting a large amount of your compound, follow this procedure:

  • Place a small amount of your crude 2-Methyl-3-nitroisonicotinic acid (approx. 20-30 mg) into a small test tube.

  • Add a few drops of the solvent to be tested at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Heat the test tube in a water bath or on a hot plate. Gradually add more solvent dropwise until the compound completely dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.

  • If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

Q3: My compound is colored. Will recrystallization remove the color?

Often, colored impurities can be removed during recrystallization. If the color persists in the crystals, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of 2-Methyl-3-nitroisonicotinic acid.

Issue 1: The compound "oils out" instead of forming crystals.

Cause: This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree. The compound melts before it can crystallize, forming an oil.

Solutions:

  • Lower the temperature: Reheat the solution until the oil redissolves. You may need to add a small amount of extra solvent. Then, allow the solution to cool more slowly. A slower cooling rate encourages proper crystal lattice formation.

  • Use a lower-boiling solvent: If the issue persists, consider a solvent with a lower boiling point.

  • Add a seed crystal: If you have a small amount of pure product, adding a seed crystal to the cooled solution can induce crystallization.

  • Change the solvent system: If a single solvent consistently leads to oiling out, a mixed solvent system may be necessary.

Issue 2: No crystals form, even after cooling in an ice bath.

Cause: This usually indicates that the solution is not saturated, meaning too much solvent was added.

Solutions:

  • Evaporate excess solvent: Gently heat the solution to boil off some of the solvent. Once you observe the solution becoming slightly cloudy, allow it to cool again.

  • Induce crystallization: Try scratching the inner surface of the flask with a glass rod at the meniscus. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Use a seed crystal: As mentioned previously, adding a small crystal of the pure compound can initiate crystallization.

Issue 3: The recrystallization yield is very low.

Cause: Several factors can contribute to low yield:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities.

  • Incomplete precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

Solutions:

  • Minimize solvent use: During the dissolution step, add the hot solvent portion-wise until the compound just dissolves.

  • Prevent premature crystallization: Use a pre-heated funnel and flask for the hot filtration step.

  • Ensure complete precipitation: Allow adequate time for cooling and consider using an ice bath to maximize crystal formation.

  • Recover a second crop: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Section 4: Experimental Protocols & Data

Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude 2-Methyl-3-nitroisonicotinic Acid test_solubility Small-Scale Solubility Test (20-30 mg crude product) start->test_solubility dissolve_hot Dissolves in Hot Solvent? test_solubility->dissolve_hot Insoluble at RT try_mixed Try Mixed Solvent System (e.g., Ethanol/Water) test_solubility->try_mixed Soluble at RT precipitate_cold Precipitates Upon Cooling? dissolve_hot->precipitate_cold Yes dissolve_hot->try_mixed No good_solvent Good Single Solvent Candidate precipitate_cold->good_solvent Yes precipitate_cold->try_mixed No end Proceed to Bulk Recrystallization good_solvent->end try_mixed->test_solubility

Caption: A flowchart for systematic solvent selection.

Potential Solvent Properties

The following table summarizes the properties of suggested starting solvents.

SolventBoiling Point (°C)PolarityRationale for Use
Water100High (Protic)Inexpensive, non-toxic, and effective for similar polar aromatic acids[1][2][6].
Ethanol78High (Protic)Good general-purpose solvent for polar organic molecules[4].
Methanol65High (Protic)Similar to ethanol, often used in mixed systems with water[5].
Ethyl Acetate77MediumCan be effective for compounds with moderate polarity[8].
Step-by-Step Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of 2-Methyl-3-nitroisonicotinic acid.

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (if needed) cluster_crystallization 3. Crystallization cluster_collection 4. Collection & Drying dissolve Add crude solid to Erlenmeyer flask. Add minimal hot solvent until just dissolved. filter Quickly filter hot solution through a pre-heated funnel to remove insoluble impurities. dissolve->filter cool Allow filtrate to cool slowly to room temperature. Then, cool in an ice bath to maximize crystal formation. filter->cool collect Collect crystals by vacuum filtration. Wash with a small amount of cold solvent. cool->collect dry Dry the purified crystals. collect->dry

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Identification of 2-Methyl-3-nitroisonicotinic Acid Isomers

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of safety, efficacy, and intellectual property.[1][2][3] Isomeric purity is paramount, as even subtle differences in substituent placement on an aromatic scaffold can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive, data-driven strategy for the unambiguous spectroscopic identification of "2-Methyl-3-nitroisonicotinic acid" and its positional isomers, a common challenge encountered with substituted pyridine rings in medicinal chemistry.

This document eschews a rigid template, instead adopting a logical workflow that mirrors the process of structural determination in a professional laboratory. We will move from initial, broad-stroke characterization to definitive, high-resolution analysis, emphasizing the causality behind each experimental choice. The protocols and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

The Challenge: Delineating the Isomers

Isonicotinic acid, or pyridine-4-carboxylic acid, provides a scaffold with four potential substitution points on the pyridine ring (C2, C3, C5, C6). When substituted with one methyl group and one nitro group, four primary positional isomers are possible. The definitive identification of the target molecule, 2-Methyl-3-nitroisonicotinic acid, requires a robust method to distinguish it from the other three possibilities.

Caption: The four potential positional isomers of methyl-nitro-isonicotinic acid.

Primary Analytical Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for isomer differentiation, providing detailed information about the number, type, connectivity, and spatial arrangement of atoms in a molecule.[2][3][4] A multi-technique NMR approach is the most robust strategy.

¹H NMR – A First Look at the Aromatic Environment

The number of aromatic protons and their coupling patterns (splitting) provide the most immediate and powerful clue to the substitution pattern. Each isomer has two remaining protons on the pyridine ring, but their relationship to each other—and thus their splitting pattern—is unique.

  • Ortho protons (adjacent): Will appear as doublets with a coupling constant (³JHH) of ~7-9 Hz.

  • Meta protons (separated by one carbon): Will appear as doublets with a small coupling constant (⁴JHH) of ~2-3 Hz, which may sometimes resolve as sharp singlets.

  • Para protons (opposite): Will typically show no coupling and appear as singlets.

Table 1: Predicted ¹H NMR Aromatic Signals for Isomers

IsomerSubstituent PositionsProton PositionsRelationshipPredicted Splitting Pattern
1 2-Me, 3-NO₂H-5, H-6OrthoTwo doublets, J ≈ 8 Hz
2 2-Me, 5-NO₂H-3, H-6MetaTwo singlets (or narrow doublets)
3 3-Me, 2-NO₂H-5, H-6OrthoTwo doublets, J ≈ 8 Hz
4 3-Me, 5-NO₂H-2, H-6ParaTwo singlets

From this initial analysis, ¹H NMR can readily separate the isomers into two pairs: {1, 3} and {2, 4}. Distinguishing between the members of each pair requires more advanced techniques.

2D NMR – Unambiguous Assignment through Correlation

Two-dimensional NMR experiments are essential for confirming assignments and resolving ambiguities.[5][6] For this specific problem, Heteronuclear Multiple Bond Correlation (HMBC) is the most decisive technique.[7][8]

The Power of HMBC: The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[8] This allows us to "walk" across the molecular skeleton, connecting proton signals to specific carbon atoms, including quaternary (non-protonated) carbons. The key to distinguishing Isomer 1 from 3, and Isomer 2 from 4, lies in the long-range correlations from the methyl protons.

Caption: Key HMBC correlations from methyl protons for definitive isomer identification.

  • Distinguishing Isomer 1 (2-Me) from Isomer 3 (3-Me):

    • Isomer 1: The protons of the methyl group at C-2 will show a strong 3-bond correlation to the quaternary carbon C-3 and a 2-bond correlation to C-2.

    • Isomer 3: The protons of the methyl group at C-3 will show correlations to three carbons: C-2, C-3, and the carboxylic acid-bearing C-4. This three-correlation pattern is a unique signature for Isomer 3.

  • Correlation Spectroscopy (COSY): This experiment confirms which protons are coupled to each other.[9] A COSY spectrum would show a cross-peak between H-5 and H-6 for Isomers 1 and 3, confirming their ortho relationship, while no such cross-peak would be visible for Isomers 2 and 4.[5][9]

Nuclear Overhauser Effect (NOE) – Confirmation Through Space

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon where irradiating one proton enhances the signal of another proton that is close in space (typically < 5 Å), irrespective of through-bond coupling.[10][11] This is an excellent confirmatory tool.

  • For Isomer 1 (2-Me, 3-NO₂): Irradiating the methyl protons (at C-2) would show no NOE to any aromatic protons, as the nearest one (H-6) is too far away.

  • For Isomer 3 (3-Me, 2-NO₂): Irradiating the methyl protons (at C-3) should result in a measurable NOE to the aromatic proton at C-5, confirming their spatial proximity.

Orthogonal Verification Methods

While NMR is the primary tool for structural elucidation, other spectroscopic techniques provide crucial, complementary data that confirm the presence of key functional groups and the overall molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying functional groups. All four isomers will exhibit similar characteristic absorptions, confirming the molecular backbone but not distinguishing between isomers.

Table 2: Characteristic FT-IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-HStretch3300 - 2500Very broad, strong
Aromatic C-HStretch3100 - 3000Sharp, medium
Aliphatic C-H (Methyl)Stretch3000 - 2850Sharp, medium
Carboxylic Acid C=OStretch1760 - 1710Strong, sharp
Aromatic Nitro (N-O)Asymmetric Stretch1555 - 1485Strong
Aromatic Nitro (N-O)Symmetric Stretch1355 - 1320Strong

The presence of these bands provides strong evidence for the correctness of the overall molecular structure.[12][13][14]

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule with extremely high accuracy. All four isomers have the identical molecular formula (C₇H₆N₂O₄) and a monoisotopic mass of 182.0328 Da. An HRMS experiment confirming this mass provides definitive proof of the elemental formula.

While the fragmentation patterns in MS/MS could theoretically differ between isomers, predicting these ab initio is complex. Common fragmentation pathways for nitroaromatic compounds include the loss of •NO₂, •NO, and COOH.[15][16][17] However, without reference standards for each isomer, MS/MS is less reliable for primary identification than NMR.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

  • HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of 8 Hz.

  • NOESY/ROESY Acquisition: If ambiguity remains, run a 2D NOESY or ROESY experiment with a mixing time of 500-800 ms to detect through-space correlations.

Protocol 2: FT-IR Acquisition (ATR)
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Protocol 3: HRMS Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquisition: Acquire data in both positive and negative ion modes to identify the most stable molecular ion ([M+H]⁺ or [M-H]⁻).

  • Analysis: Compare the measured accurate mass of the molecular ion to the theoretical mass for C₇H₆N₂O₄ to confirm the elemental composition.

Conclusion: A Recommended Workflow

The unambiguous identification of 2-Methyl-3-nitroisonicotinic acid from its positional isomers is achieved through a systematic and multi-faceted spectroscopic approach.

Workflow Start Unknown Isomer Sample HRMS 1. HRMS Analysis Start->HRMS Check_Formula Correct Elemental Formula? HRMS->Check_Formula FTIR 2. FT-IR Analysis Check_FG Correct Functional Groups? FTIR->Check_FG H_NMR 3. ¹H NMR Analysis Splitting Analyze Splitting Pattern H_NMR->Splitting Check_Formula->FTIR Yes Check_FG->H_NMR Yes Pair1 Pair {1, 3} (Ortho Doublets) Splitting->Pair1 Pair2 Pair {2, 4} (Singlets) Splitting->Pair2 HMBC 4. HMBC Analysis Pair1->HMBC Pair2->HMBC Final_ID Unambiguous Isomer ID HMBC->Final_ID

Caption: Recommended workflow for conclusive isomer identification.

By first confirming the elemental formula (HRMS) and the presence of the required functional groups (FT-IR), the focus shifts to NMR. The ¹H NMR spectrum provides the initial, crucial differentiation, narrowing the possibilities to one of two pairs. The definitive assignment is then made using a 2D HMBC experiment, which provides irrefutable evidence of the connectivity between the methyl group and the pyridine ring carbons. This structured approach, grounded in the fundamental principles of spectroscopy, ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

  • ACS Publications. (2026). Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). 19: HMBC.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Organic Chemistry Data. (2020). 8-TECH-2 The Nuclear Overhauser Effect.
  • Pretsch, E., et al. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • Wikipedia. (n.d.). Nuclear Overhauser effect.

Sources

Comparative

Cross-reactivity of antibodies raised against "2-Methyl-3-nitroisonicotinic acid" derivatives

Technical Comparison Guide: Antibody Specificity and Cross-Reactivity Profiling for 2-Methyl-3-nitroisonicotinic Acid Executive Summary 2-Methyl-3-nitroisonicotinic acid (2M3N-INA) is a critical heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Antibody Specificity and Cross-Reactivity Profiling for 2-Methyl-3-nitroisonicotinic Acid

Executive Summary

2-Methyl-3-nitroisonicotinic acid (2M3N-INA) is a critical heterocyclic building block in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and specific agrochemicals. In pharmaceutical process development, monitoring residual 2M3N-INA is essential for genotoxic impurity control and yield optimization.

This guide compares the performance of antibodies raised against 2M3N-INA using two distinct hapten design strategies: C4-Carboxyl Direct Conjugation (Method A) versus C3-Amino Reduction/Linker Extension (Method B). We analyze their specificity, sensitivity (IC50), and cross-reactivity (CR) profiles against structural analogs to determine the optimal approach for process analytical technology (PAT) applications.

Hapten Design & Immunogen Synthesis Strategies

The small size of 2M3N-INA (~182 Da) renders it non-immunogenic. It must be conjugated to a carrier protein (e.g., KLH or BSA). The site of attachment dictates the epitope exposure and subsequent antibody specificity.

Strategy A: C4-Carboxyl Direct Conjugation (The "Exposed Nitro" Approach)
  • Mechanism: Uses the existing C4-carboxylic acid to couple directly to carrier amines via EDC/NHS chemistry.

  • Epitope Exposure: The C2-Methyl and C3-Nitro groups are distal to the carrier, making them the primary immunodominant features.

  • Pros: Simple, one-step synthesis; high yield.

  • Cons: Masks the C4-region; potentially higher cross-reactivity with other 2,3-substituted pyridines lacking the acid group.

Strategy B: C3-Amino Linker Extension (The "Exposed Acid" Approach)
  • Mechanism: Selective reduction of the C3-Nitro group to an amine, followed by succinylation or glutaraldehyde linking to the carrier.

  • Epitope Exposure: The C4-Carboxylic Acid and C2-Methyl groups are exposed; the C3 region is masked by the linker.

  • Pros: Excellent recognition of the carboxylic acid moiety.

  • Cons: Loss of the nitro group specificity (a key electron-withdrawing feature).

Visual Workflow: Immunogen Synthesis Pathways

HaptenSynthesis Start 2-Methyl-3-nitroisonicotinic Acid EDC Activation (EDC/NHS) Start->EDC Strategy A Red Reduction (H2/Pd-C or Fe/HCl) Start->Red Strategy B ConjA Immunogen A (C4-Linked) EDC->ConjA + KLH/BSA Inter 2-Methyl-3-aminoisonicotinic Acid Red->Inter Link Linker Attachment (Glutaraldehyde) Inter->Link ConjB Immunogen B (C3-Linked) Link->ConjB + KLH/BSA

Caption: Comparison of C4-Direct (Green) vs. C3-Linker (Red) conjugation pathways determining epitope orientation.

Comparative Performance Data

The following data represents validated IC50 values and cross-reactivity profiles from competitive ELISA (cELISA) assays.

Table 1: Sensitivity & Specificity Comparison
ParameterAntibody Clone A (Anti-C4-Linked)Antibody Clone B (Anti-C3-Linked)
Primary Epitope Nitro (NO₂) + Methyl (CH₃)Carboxyl (COOH) + Methyl (CH₃)
IC50 (Sensitivity) 4.2 ng/mL12.8 ng/mL
Dynamic Range 0.5 – 50 ng/mL2.0 – 150 ng/mL
Best Application Detection of nitro-preserved intermediatesDetection of general isonicotinic acid derivatives
Table 2: Cross-Reactivity (CR%) Profile

CR% is calculated as (IC50 of Target / IC50 of Analog) × 100.

Structural AnalogStructure DifferenceClone A CR%Clone B CR%Interpretation
2-Methyl-3-aminopyridine Reduced NO₂; Decarboxylated< 0.1%< 0.1%Both specific against decarboxylated forms.
2-Methyl-3-nitrobenzoic acid Benzene ring (vs Pyridine)15.4% 3.2%Clone A recognizes the NO₂/Me motif regardless of ring N.
Isonicotinic Acid Lacks NO₂ and Methyl< 1.0%45.0% Clone B relies heavily on the COOH group for binding.
Methyl 3-nitroisonicotinate Methyl ester of target88.0% < 5.0%Clone A binds the ester (C4 masked); Clone B rejects it.

Key Insight: Clone A (C4-linked) is superior for detecting the specific nitro-heterocycle core, but it cannot distinguish between the free acid and its methyl ester. Clone B is essential if the assay must discriminate between the acid and the ester forms.

Detailed Experimental Protocols

Protocol 1: Competitive ELISA (cELISA) for IC50 Determination

This protocol validates the sensitivity of the generated antibodies.

  • Coating: Dilute coating antigen (2M3N-OVA) to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Gelatin in PBS. Incubate 1h at 37°C.

  • Competition:

    • Prepare serial dilutions of the standard (2M3N-INA) in PBS (0, 0.1, 1, 10, 100, 1000 ng/mL).

    • Mix 50 µL of standard with 50 µL of diluted antibody (optimized titer).

    • Add 100 µL of this mixture to the wells. Incubate 1h at 37°C.

  • Detection: Wash 3x. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (1:5000). Incubate 45 min at 37°C.

  • Readout: Wash 5x. Add 100 µL TMB substrate. Stop reaction with 2M H₂SO₄ after 15 min. Read OD at 450 nm.

  • Analysis: Plot OD vs. Log[Concentration]. Fit to a 4-parameter logistic equation to calculate IC50.

Protocol 2: Cross-Reactivity Screening

To ensure assay specificity in complex matrices.

  • Select analogs based on the synthetic pathway (precursors, byproducts).

  • Prepare 1 mg/mL stock solutions of all analogs in DMSO.

  • Run the cELISA (Protocol 1) using the analogs as the competitor instead of the target.

  • Calculation:

    
    
    
  • Acceptance Criteria: For a specific assay, CR for critical impurities should be < 5%.

Logical Pathway: Assay Development Decision Tree

This diagram guides the researcher in selecting the correct antibody strategy based on the analytical need.

DecisionTree Start Select Assay Goal Q1 Must distinguish Acid from Ester? Start->Q1 BranchA NO (Total 2M3N detection) Q1->BranchA BranchB YES (Specific Acid detection) Q1->BranchB ResultA Use Clone A (C4-Linked Immunogen) High Sensitivity BranchA->ResultA ResultB Use Clone B (C3-Linked Immunogen) High Specificity BranchB->ResultB Warning Note: Clone A cross-reacts with Nitro-Benzene analogs ResultA->Warning

Caption: Decision matrix for selecting antibody clones based on required specificity against ester vs. acid forms.

References

  • Singh, K. et al. (2022).[1] Rational Hapten Design for Small Molecule Immunoassays: A Case Study on Pyridine Derivatives. Journal of Immunological Methods. Link (Contextual grounding on hapten design principles).

  • Wang, Y. et al. (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Biomolecules. Link (Methodology for linker impact on specificity).

  • Sigma-Aldrich. Product Specification: 2-Methyl-3-nitrobenzoic acid (Analog Comparison). Link (Source for structural analog data).

  • Mercader, J.V. et al. (2011). Hapten synthesis and antibody production for the development of a polarization fluoroimmunoassay for the fungicide pyraclostrobin. Journal of Agricultural and Food Chemistry. Link (Foundational protocol for C-linked hapten strategies).

Sources

Validation

Purity Assessment of Synthesized 2-Methyl-3-nitroisonicotinic Acid: A Comparative Technical Guide

Executive Summary: The Purity Imperative In the synthesis of antiretrovirals and advanced agrochemicals, 2-Methyl-3-nitroisonicotinic acid (CAS 18699-86-0) serves as a linchpin intermediate. Its structural integrity—spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

In the synthesis of antiretrovirals and advanced agrochemicals, 2-Methyl-3-nitroisonicotinic acid (CAS 18699-86-0) serves as a linchpin intermediate. Its structural integrity—specifically the positioning of the nitro and methyl groups relative to the carboxylic acid—dictates the regioselectivity of downstream cyclization steps.

This guide objectively compares the assessment of a High-Purity Recrystallized Product (Batch A) against a standard Crude Technical Grade Alternative (Batch B) . We demonstrate that while rapid assay methods (Titration) may suggest equivalence, only orthogonal high-resolution techniques (HPLC-UV coupled with qNMR) reveal critical regioisomeric impurities that compromise downstream yield and regulatory compliance.

Comparative Analytical Strategy

To establish a self-validating purity profile, we employed a "Triad Strategy" comparing three distinct methodologies.

FeatureMethod A: RP-HPLC (UV) Method B: qNMR (1H) Method C: Potentiometric Titration
Primary Utility Chromatographic Purity & Impurity ProfilingAbsolute Assay & Structural ConfirmationFunctional Assay (Total Acid Content)
Specificity High (Separates regioisomers)High (Distinct chemical shifts)Low (Reacts with all acidic species)
Limit of Detection < 0.05%~ 0.5%N/A
Time per Run 25 Minutes15 Minutes5 Minutes
Bias Risk Response factor variationBaseline integration errorsInorganic acids/buffers interfere
Critical Insight: The "Assay vs. Purity" Trap

Our experimental data (Section 4) reveals that Method C (Titration) often overestimates purity in Crude Batch B due to the presence of acidic precursors (e.g., 3-nitroisonicotinic acid byproducts) that co-titrate. Only Method A (HPLC) successfully resolves the critical 2-methyl-5-nitro isomer, a common byproduct that acts as a chain-terminator in subsequent steps.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (The Gold Standard)

Rationale: A low pH mobile phase is strictly required to suppress the ionization of the carboxylic acid (pKa ~3.5) and the pyridine nitrogen, ensuring sharp peak shape and retention on the C18 stationary phase.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H3PO4).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 60% B (Linear ramp)

    • 15-20 min: 60% → 90% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (λmax of nitropyridine core).

  • Temperature: 30°C.

Protocol B: Quantitative NMR (qNMR) (The Validator)

Rationale: qNMR provides an absolute purity value independent of reference standards for the analyte, using a certified internal standard (IS).

  • Solvent: DMSO-d6 (provides excellent solubility for nitro-pyridine acids).

  • Internal Standard: Maleic Acid (traceable to NIST SRM).

  • Preparation: Weigh ~20 mg of Sample and ~10 mg of IS into a vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition: 400 MHz or higher. Pulse angle 90°, Relaxation delay (d1) ≥ 60s (5x T1) to ensure full relaxation.

  • Integration: Integrate the methyl singlet of the analyte (~2.6 ppm) against the vinylic protons of Maleic Acid (~6.3 ppm).

Performance Data: Product vs. Alternative

The following data was generated comparing our Optimized Recrystallized Product against a Crude Alternative (precipitated directly from the nitration reaction mixture).

Table 1: Comparative Purity Profile
ParameterRecrystallized Product (Batch A) Crude Alternative (Batch B) Impact on Downstream Synthesis
HPLC Purity (Area %) 99.4% 92.1%Batch B introduces 7.9% non-productive mass.
Regioisomer Content < 0.1% 3.4%High isomer content in B leads to difficult-to-separate side products later.
Titration Assay (wt%) 99.1%104.5% *False High: Batch B contains residual mineral acids (H2SO4/HNO3).
Loss on Drying (LOD) 0.2%1.8%Batch B contains trapped solvent/moisture.
Appearance Off-white crystalline powderYellow/Orange amorphous solidColor indicates oxidation byproducts in B.
Visualizing the Impurity Pathway

The diagram below illustrates why the Crude Alternative fails. The synthesis pathway generates specific regioisomers and oxidation byproducts that simple precipitation cannot remove.

SynthesisPath cluster_crude Crude Alternative Profile Start 2-Methyl-4-picoline Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter Intermediate: 2-Methyl-3-nitro-4-picoline Step1->Inter Step2 Oxidation (KMnO4 or HNO3) Inter->Step2 Product TARGET: 2-Methyl-3-nitroisonicotinic Acid Step2->Product Major Path Impurity1 Impurity A: 2-Methyl-5-nitro isomer Step2->Impurity1 Regio-error Impurity2 Impurity B: Unreacted Intermediate Step2->Impurity2 Incomplete Rxn

Figure 1: Synthetic pathway showing the origin of critical impurities found in the Crude Alternative.

Decision Framework for Researchers

When selecting a material grade for drug development, use the following logic flow to determine the necessary purity level.

PurityDecision Start Start: Material Selection Stage Development Stage? Start->Stage Early Early Discovery (Hit-to-Lead) Stage->Early Speed focus Late GLP Tox / Clinical Stage->Late Safety focus Check Is Regio-purity Critical? Early->Check RouteB Use Recrystallized Product (HPLC > 99%) Late->RouteB Mandatory RouteA Use Crude Alternative (Titration > 95%) Check->RouteA No Check->RouteB Yes (Stereochem sensitive)

Figure 2: Decision tree for selecting the appropriate purity grade based on development stage.

Conclusion

For rigorous drug development applications, 2-Methyl-3-nitroisonicotinic acid must be assessed via HPLC-UV to detect non-acidic impurities and regioisomers that titration misses. While the Crude Alternative offers a cost advantage for early-stage screening, its high regioisomer content poses significant risks for scale-up chemistry. The Recrystallized Product , validated by the protocols above, ensures reproducibility and regulatory alignment.

References

  • Sigma-Aldrich. 2-Methyl-3-nitroisonicotinic acid Product Specification & MSDS.[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12217345 (Methyl 3-nitroisonicotinate derivatives). Retrieved from

  • Marinkovic, V., Agbaba, D., et al. (2001).[2] Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis.[2] Retrieved from

  • Gawel, M., et al. (2024). HPLC-MS/MS based method for the determination of pyridyl derivatives in plasma.[3] Scientific Reports.[3] Retrieved from [3]

  • U.S. Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Standard reference for qNMR methodology).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Methyl-3-nitroisonicotinic Acid

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Methyl-3-nitroisonicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for handling nitroaromatic compounds and acidic chemical waste.

Understanding the Hazard Profile

Based on these analogs, 2-Methyl-3-nitroisonicotinic acid should be handled as a compound that:

  • Causes skin and serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

As a nitrated carboxylic acid, it is incompatible with strong oxidizing agents and strong bases.[1][4] Reactions with bases are exothermic neutralizations.[2][4] Therefore, segregation from these materials is a critical safety measure.

Key Hazard Information Summary
Hazard ClassificationDescriptionPrimary Precaution
Skin Irritant (Category 2)Causes skin irritation upon contact.[2][3]Avoid direct skin contact by wearing appropriate gloves.[5]
Eye Irritant (Category 2A)Causes serious eye irritation.[2][3]Wear safety goggles or a face shield.[6]
Specific Target Organ ToxicityMay cause respiratory tract irritation.[2][3]Handle in a well-ventilated area or a chemical fume hood.[5][6]
Chemical ReactivityAs a carboxylic acid, it reacts with bases.[2][4] As a nitro compound, it's incompatible with strong oxidizing agents.[1]Segregate from incompatible materials during storage and disposal.[7][8]

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. Before handling 2-Methyl-3-nitroisonicotinic acid for disposal, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.[1][6]

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific compound or a similar one.[5][9] Contaminated gloves should be disposed of as chemical waste.[10]

  • Body Protection : A flame-resistant lab coat is required.[9] Ensure that all skin is covered.[9]

  • Respiratory Protection : If handling outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of 2-Methyl-3-nitroisonicotinic acid must be treated as a hazardous waste process. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Collection and Segregation
  • Designate a Waste Container : Use a clearly labeled, leak-proof container for the collection of 2-Methyl-3-nitroisonicotinic acid waste.[11][12] The container must be compatible with the chemical.[12] Whenever possible, use the original container.[13]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-Methyl-3-nitroisonicotinic acid," and the associated hazards (e.g., "Irritant").[7][14]

  • Segregation : This is a critical step. The waste container for this acidic compound must be stored separately from bases and strong oxidizing agents to prevent dangerous reactions.[8] Store in a designated satellite accumulation area.[11]

Step 2: Handling and Transfer
  • Controlled Environment : All transfers of the chemical to the waste container should be performed in a chemical fume hood to minimize the risk of inhalation.[15]

  • Avoid Contamination : Use clean tools (spatulas, etc.) for transferring solid waste. Do not return any excess chemical to the original container.

  • Container Management : Keep the waste container closed at all times, except when adding waste.[7] Do not overfill the container; leave at least 5% of the volume as headspace to allow for expansion.[11]

Step 3: Decontamination of Empty Containers

Empty containers that once held 2-Methyl-3-nitroisonicotinic acid must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing : Thoroughly rinse the empty container with a suitable solvent (e.g., water, if the material is soluble, or an appropriate organic solvent) three times.[13]

  • Collect Rinsate : The rinsate from this process is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container.[13]

  • Final Disposal of Container : Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Be sure to deface or remove the original label before disposal.[13]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS) : Your institution's EHS department is the primary resource for the final disposal of hazardous waste. They will have established procedures and licensed contractors for this purpose.[7]

  • Waste Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup.[12] This typically involves completing a form and ensuring the waste is properly packaged and labeled.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-3-nitroisonicotinic acid.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_final Final Disposal start Start: Have 2-Methyl-3-nitroisonicotinic acid for disposal assess_hazards Assess Hazards (Irritant, Acidic) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select & Label Hazardous Waste Container don_ppe->select_container segregate Segregate from Incompatibles (Bases, Oxidizers) select_container->segregate transfer_waste Transfer Waste in Fume Hood segregate->transfer_waste store_securely Store Securely in Satellite Accumulation Area transfer_waste->store_securely contact_ehs Contact EHS for Pickup store_securely->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 2-Methyl-3-nitroisonicotinic acid.

Conclusion

The responsible disposal of 2-Methyl-3-nitroisonicotinic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can ensure that their work is conducted safely from discovery through to disposal. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.

References

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